Kushenol M
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O7/c1-15(2)7-9-18(17(5)6)13-22-25(33)21(11-8-16(3)4)26(34)24-27(35)28(36)30(37-29(22)24)20-12-10-19(31)14-23(20)32/h7-8,10,12,14,18,28,30-34,36H,5,9,11,13H2,1-4,6H3/t18-,28+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIPWEKLJVRITL-XRRXVPKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)CC(CC=C(C)C)C(=C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C[C@@H](CC=C(C)C)C(=C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20906015 | |
| Record name | 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-en-1-yl)-8-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20906015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101236-51-5 | |
| Record name | Kushenol M | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101236-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kushenol M | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101236515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-en-1-yl)-8-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20906015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enigmatic Mechanism of Kushenol M: A Survey of Current Knowledge
For Immediate Release
[City, State] – [Date] – Despite growing interest in the therapeutic potential of prenylflavonoids isolated from Sophora flavescens, a comprehensive understanding of the specific mechanism of action for Kushenol M remains largely elusive within the scientific community. While related compounds such as Kushenol A, C, F, and Z have been the subject of detailed investigations, revealing their influence on critical cellular signaling pathways, this compound's molecular interactions are yet to be thoroughly elucidated.
Currently, the most definitive data available on this compound points to its role as an inhibitor of cytochrome P450 isoforms.[1] This family of enzymes is crucial for the metabolism of a wide range of endogenous and exogenous compounds, and its inhibition can have significant physiological effects. However, beyond this, the scientific literature lacks in-depth studies on its broader mechanism of action.
In contrast, extensive research on other Kushenol compounds has provided valuable insights into their anti-inflammatory and anti-cancer properties. For instance, Kushenol A has been shown to suppress the proliferation of breast cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[2][3] Similarly, Kushenol Z has been found to induce apoptosis in non-small-cell lung cancer cells by targeting the mTOR pathway through the inhibition of phosphodiesterase and Akt activity.[4][5] The anti-inflammatory effects of Kushenol C are attributed to its ability to suppress the production of inflammatory mediators by inhibiting the activation of STAT1, STAT6, and NF-κB.[1][6] Furthermore, Kushenol F has demonstrated therapeutic potential for atopic dermatitis by reducing the production of thymic stromal lymphopoietin (TSLP).
These findings highlight a common theme of intervention in key signaling cascades that regulate cell growth, inflammation, and survival. However, it is crucial to emphasize that these mechanisms are specific to the studied Kushenol analogues and cannot be directly extrapolated to this compound without dedicated experimental validation.
The absence of detailed studies on this compound presents a significant knowledge gap. To fully unlock its therapeutic potential, future research must focus on several key areas:
-
Target Identification: Elucidating the primary molecular targets of this compound is paramount.
-
Signaling Pathway Analysis: Investigating its impact on major signaling pathways, such as PI3K/AKT/mTOR, NF-κB, and MAPK, is essential.
-
Quantitative Analysis: Determining key quantitative metrics like IC50 values for various cellular processes will be critical for understanding its potency and efficacy.
-
Detailed Experimental Protocols: The development and publication of detailed experimental methodologies will be vital for the reproducibility and advancement of research on this compound.
Until such studies are conducted, a comprehensive technical guide on the core mechanism of action of this compound cannot be fully realized. The scientific and drug development communities are encouraged to undertake further investigation into this promising, yet enigmatic, natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
Kushenol M: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol M is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant used in traditional Chinese medicine. This technical guide provides a focused overview of the known biological activity of this compound, with an emphasis on its interaction with metabolic enzymes. The information presented is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile of this natural compound. The primary reported biological activity of this compound is the inhibition of cytochrome P450 enzymes, which are critical in drug metabolism.
Core Biological Activity: Cytochrome P450 Inhibition
The most significant and well-documented biological activity of this compound is its inhibitory effect on cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1][2] CYP3A4 is a crucial enzyme in the metabolism of a wide range of clinically important drugs. Inhibition of this enzyme can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents.
This compound has been identified as a mechanism-based inhibitor of CYP3A4.[2][3] This type of inhibition is characterized by the initial formation of a reversible enzyme-inhibitor complex, followed by the enzyme-catalyzed conversion of the inhibitor into a reactive metabolite. This metabolite then covalently binds to the enzyme, leading to its irreversible inactivation. This time-dependent and NADPH-dependent inactivation of the enzyme is a critical consideration in assessing the potential for drug interactions.
Quantitative Data
The inhibitory potency of this compound against CYP3A4 has been quantified, as summarized in the table below.
| Target Enzyme | Test System | Inhibitory Parameter | Value (µM) | Reference |
| Cytochrome P450 3A4 (CYP3A4) | Human Liver Microsomes | IC50 | 1.29 | [1] |
| Cytochrome P450 3A4 (CYP3A4) | Human Liver Microsomes (with preincubation) | IC50 | < 5 | [3] |
Experimental Protocols
The following is a representative methodology for assessing the inhibitory activity of this compound against cytochrome P450 enzymes in human liver microsomes.
Cytochrome P450 Inhibition Assay (In Vitro)
1. Materials and Reagents:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Specific CYP3A4 substrate (e.g., midazolam or testosterone)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
2. Direct Inhibition Assay Protocol:
-
A solution of this compound at various concentrations is prepared.
-
In a 96-well plate, human liver microsomes are mixed with the incubation buffer and the this compound solution.
-
The specific CYP3A4 substrate is added to the mixture.
-
The reaction is initiated by the addition of the NADPH-generating system.
-
The mixture is incubated at 37°C for a specified period (e.g., 10-30 minutes).
-
The reaction is terminated by adding cold acetonitrile.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the formation of the substrate's metabolite.
-
The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model.
3. Mechanism-Based Inhibition Assay Protocol:
-
A preincubation step is introduced. Human liver microsomes are preincubated with this compound and the NADPH-generating system at 37°C for various time points (e.g., 0, 5, 15, 30 minutes).
-
Following preincubation, the specific CYP3A4 substrate is added to the mixture to initiate the reaction.
-
The subsequent steps of reaction termination, sample processing, and analysis are the same as in the direct inhibition assay.
-
A time- and concentration-dependent decrease in enzyme activity that is not overcome by dilution indicates mechanism-based inhibition.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Logical diagram of the mechanism-based inhibition of CYP3A4 by this compound.
Caption: Experimental workflow for determining CYP450 inhibition by this compound.
Conclusion and Future Directions
The available scientific literature indicates that the primary biological activity of this compound is the mechanism-based inhibition of CYP3A4. This finding has significant implications for the potential of this compound to cause drug-drug interactions. For drug development professionals, this necessitates careful consideration and further investigation of this inhibitory profile if this compound or botanical preparations containing it are to be developed as therapeutic agents.
Further research is warranted to fully elucidate the biological activity of this compound. This could include screening against a broader panel of CYP450 isoforms and other drug-metabolizing enzymes, as well as investigating other potential pharmacological targets to build a more comprehensive profile of this natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Cytochrome P450 Activities by Sophora flavescens Extract and Its Prenylated Flavonoids in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Cytochrome P450 Activities by Sophora flavescens Extract and Its Prenylated Flavonoids in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Kushenol M: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol M is a prenylated flavonoid that was first isolated from the roots of Sophora flavescens. This technical guide provides a comprehensive overview of the discovery, isolation, and known biological activities of this compound, with a focus on its role as a cytochrome P450 inhibitor. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Structural Elucidation
This compound was first reported in a 1995 publication by Ryu, S.Y., and colleagues in the Archives of Pharmacal Research. Through the use of 2-D NMR techniques, including DEPT, 13C-1H COSY, and COLOC experiments, the structure was unequivocally determined as (2R,3R)-5,7,2',4'-tetrahydroxy-6-isopentenyl-8-lavandulylflavanonol. This discovery added to the growing family of complex prenylated flavonoids found in Sophora flavescens.
Isolation of this compound
While a detailed, step-by-step protocol for the isolation of this compound is not explicitly available in the public domain, a general methodology can be inferred from the isolation of other prenylated flavonoids from Sophora flavescens. The following is a representative, generalized protocol.
General Experimental Protocol for Flavonoid Isolation from Sophora flavescens
-
Extraction:
-
Air-dried and powdered roots of Sophora flavescens are subjected to sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and then methanol.
-
The extracts are concentrated under reduced pressure to yield crude extracts. Prenylated flavonoids, including this compound, are typically enriched in the ethyl acetate fraction.
-
-
Chromatographic Separation:
-
The ethyl acetate extract is subjected to column chromatography on silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing flavonoid-like compounds.
-
-
Purification:
-
Fractions enriched with the target compound are further purified using repeated column chromatography, often on different stationary phases like Sephadex LH-20 or reverse-phase C18 silica gel.
-
High-performance liquid chromatography (HPLC), particularly preparative HPLC, is often used for the final purification of the compound to achieve high purity.
-
-
Structure Elucidation:
-
The purified compound's structure is determined using a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
UV Spectroscopy: To identify the flavonoid chromophore.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, and 2D NMR techniques (COSY, HMQC, HMBC) to establish the complete chemical structure and stereochemistry.
-
-
Biological Activity: Cytochrome P450 Inhibition
The most well-documented biological activity of this compound is its inhibitory effect on cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
Quantitative Data on CYP Inhibition
| CYP Isoform | IC50 (µM) | Inhibition Type | Reference |
| CYP3A4 | 1.29 | Mechanism-based | [1] |
Experimental Protocol: Fluorometric CYP3A4 Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of a compound against CYP3A4 using a fluorogenic substrate.
-
Materials:
-
Recombinant human CYP3A4 enzyme
-
Fluorogenic CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., ketoconazole)
-
96-well microplate
-
Fluorescence microplate reader
-
-
Assay Procedure:
-
A reaction mixture is prepared containing the CYP3A4 enzyme and the fluorogenic substrate in potassium phosphate buffer.
-
The test compound (this compound) is added to the wells at various concentrations. Control wells contain the vehicle solvent.
-
The plate is pre-incubated at 37°C for a short period.
-
The reaction is initiated by adding the NADPH regenerating system to all wells.
-
The fluorescence intensity is measured over time using a microplate reader with appropriate excitation and emission wavelengths for the product of the substrate's metabolism.
-
The rate of the reaction is calculated from the linear portion of the fluorescence versus time curve.
-
-
Data Analysis:
-
The percent inhibition of CYP3A4 activity is calculated for each concentration of this compound relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Mechanism of Action
Currently, there is no publicly available information on the specific cellular signaling pathways modulated by this compound, other than its direct inhibition of cytochrome P450 enzymes. Research on other kushenols, such as Kushenol A and Kushenol Z, has revealed interactions with pathways like the PI3K/Akt/mTOR and NF-κB signaling cascades. However, it is important to note that these findings cannot be directly extrapolated to this compound without dedicated experimental evidence.
Visualizations
Experimental Workflow for CYP3A4 Inhibition Assay
Conclusion
This compound is a structurally unique prenylated flavonoid from Sophora flavescens with demonstrated inhibitory activity against the important drug-metabolizing enzyme CYP3A4. While its discovery and structure are well-established, further research is needed to fully elucidate its biological activities and potential therapeutic applications. Specifically, a detailed and optimized isolation protocol would facilitate its broader investigation, and studies into its effects on cellular signaling pathways could reveal novel mechanisms of action beyond its known interaction with cytochrome P450 enzymes. This guide serves as a foundational resource for scientists interested in exploring the potential of this compound in drug discovery and development.
References
Kushenol M: A Technical Guide to its Phytochemical Profile and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol M is a prenylated flavanonol, a type of flavonoid, isolated from the roots of Sophora flavescens. This plant, known in traditional Chinese medicine as "Ku Shen," is a rich source of bioactive compounds, including a diverse array of flavonoids and alkaloids.[1] this compound, identified as (2R,3R)-5,7,2',4'-tetrahydroxy-6-isopentenyl-8-lavandulylflavanonol, is part of a larger family of "kushenol" compounds found in this species.[1] While research has been conducted on various constituents of Sophora flavescens for their anti-inflammatory, anti-tumor, and anti-proliferative properties, this compound has been specifically identified for its potent enzymatic inhibition, highlighting its significance for drug metabolism and potential herb-drug interactions.[2][3][4]
This technical guide provides a consolidated overview of the phytochemical profile of this compound, including its known biological activities and the experimental protocols utilized for its extraction and characterization. It aims to serve as a foundational resource for researchers investigating its therapeutic potential and pharmacological properties.
Phytochemical Profile
This compound is one of numerous prenylated flavonoids co-isolated from Sophora flavescens. The structural diversity of these compounds, often featuring isopentenyl or lavandulyl side chains, contributes to their varied biological activities. While specific quantitative yields for this compound are not widely reported in the literature, its presence alongside other major flavonoids is well-documented.
Table 1: Physicochemical Properties and Phytochemical Context of this compound
| Compound Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Compound Class | Source |
| This compound | (2R,3R)-5,7,2',4'-tetrahydroxy-6-isopentenyl-8-lavandulylflavanonol | C₃₀H₃₆O₇ | 508.6 | Prenylated Flavanonol | Sophora flavescens |
| Kushenol A | - | C₂₅H₂₈O₆ | 424.5 | Prenylated Flavanone | Sophora flavescens |
| Kushenol C | - | C₂₅H₂₈O₆ | 424.5 | Prenylated Flavanone | Sophora flavescens |
| Kushenol I | - | C₂₆H₃₀O₆ | 438.5 | Prenylated Flavanone | Sophora flavescens |
| Leachianone A | - | C₂₆H₂₈O₆ | 436.5 | Prenylated Flavanone | Sophora flavescens |
| Sophoraflavanone G | - | C₂₅H₂₈O₅ | 408.5 | Prenylated Flavanone | Sophora flavescens |
Note: The table provides context by listing other major flavonoids frequently isolated alongside this compound from the same source.
Experimental Protocols
The isolation and characterization of this compound involve multi-step procedures typical for natural product chemistry. The following protocols are synthesized from methodologies reported for the extraction and analysis of flavonoids from Sophora flavescens.
Extraction of Flavonoids from Sophora flavescens
A common method for obtaining a flavonoid-rich extract from the dried roots of Sophora flavescens is sequential maceration with solvents of increasing polarity.
-
Preparation : Air-dried and pulverized roots of Sophora flavescens (e.g., 500 g) are used as the starting material.[5]
-
Hexane Extraction (Defatting) : The powdered material is first macerated with n-hexane (e.g., 4 x 2.0 L, 5 hours each) at room temperature to remove nonpolar compounds like fats and waxes. The solvent is collected and evaporated.[5]
-
Ethyl Acetate Extraction : The plant residue is then extracted with ethyl acetate (e.g., 4 x 2.0 L, 5 hours each). This fraction is typically enriched with prenylated flavonoids, including this compound. The solvent is collected.[5]
-
Methanol Extraction : A final extraction is performed with methanol (e.g., 4 x 2.0 L, 5 hours each) to isolate more polar compounds.[5]
-
Concentration : The ethyl acetate fraction, which contains this compound, is concentrated under reduced pressure to yield a crude extract for further purification.[5]
Purification of this compound
The crude ethyl acetate extract is a complex mixture requiring further chromatographic separation to isolate individual compounds.
-
Column Chromatography : The crude extract is subjected to column chromatography. Common stationary phases include silica gel or Sephadex LH-20, which is effective for separating phenolic compounds.
-
Elution : A gradient elution system is typically employed. For silica gel, solvent systems might start with n-hexane and gradually increase in polarity with the addition of ethyl acetate. For Sephadex LH-20, elution is often performed with methanol or ethanol-water mixtures.
-
Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds of interest.
-
Further Purification : Fractions containing this compound may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity.
Structural Elucidation
The definitive structure of this compound was established using a combination of spectroscopic techniques.[1]
-
Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula C₃₀H₃₆O₇.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR experiments are critical for determining the precise chemical structure.
-
¹H NMR : Identifies the types and connectivity of protons in the molecule.
-
¹³C NMR & DEPT : Determines the number and types of carbon atoms (C, CH, CH₂, CH₃).
-
2D NMR (COSY, HMBC, COLOC) : These experiments establish the connectivity between protons (COSY) and the long-range correlations between protons and carbons (HMBC, COLOC), which is essential for unambiguously placing the isopentenyl and lavandulyl side chains on the flavanonol skeleton.[1]
-
Table 2: Required NMR Data for Structural Confirmation of this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Flavanonol Core | Data not available in searched literature | Data not available in searched literature |
| C-2 | ||
| C-3 | ||
| ... etc. | ||
| Isopentenyl Group | ||
| C-1'' | ||
| ... etc. | ||
| Lavandulyl Group | ||
| C-1''' | ||
| ... etc. |
Note: While it is documented that 2D NMR techniques were used to elucidate the structure of this compound, the specific chemical shift and coupling constant data are not available in the cited literature abstracts.[1]
Biological Activity and Signaling Pathways
The primary biological activity reported specifically for this compound is the potent, mechanism-based inhibition of Cytochrome P450 3A4 (CYP3A4).[2]
Inhibition of Cytochrome P450 3A4
CYP3A4 is a critical enzyme in human liver microsomes, responsible for the metabolism of approximately 50% of clinically used drugs.[7][8] Inhibition of this enzyme can lead to significant drug-drug or herb-drug interactions by altering the pharmacokinetics of co-administered substances.
This compound has been identified as a mechanism-based inhibitor of CYP3A4 with a reported IC₅₀ value of 1.29 µM .[2][7][9] This indicates that it can inactivate the enzyme, potentially leading to elevated plasma concentrations and increased risk of toxicity from drugs that are substrates of CYP3A4. This property makes this compound a compound of high interest in pharmacokinetic and drug safety studies.
While direct signaling pathway studies for this compound are limited, research on closely related compounds from Sophora flavescens has shown activity on key cellular pathways. For instance, Kushenol A exhibits anti-proliferative effects by suppressing the PI3K/AKT/mTOR signaling pathway. This information suggests a potential area of investigation for this compound and other related prenylated flavonoids.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and isolation of flavonoids like this compound from their natural source.
Caption: General workflow for extraction and isolation of this compound.
Logical Pathway: CYP3A4 Inhibition
This diagram illustrates the logical relationship of this compound's inhibitory action on the CYP3A4 enzyme and its implication for drug metabolism.
Caption: Mechanism of this compound as a CYP3A4 enzyme inhibitor.
References
- 1. documentsdelivered.com [documentsdelivered.com]
- 2. Inhibition of Cytochrome P450 Activities by Sophora flavescens Extract and Its Prenylated Flavonoids in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. The Inhibitory Effect of Flavonoid Aglycones on the Metabolic Activity of CYP3A4 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Kushenol M: A Comprehensive Technical Review of Its Biological Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol M is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant widely used in traditional Chinese medicine. While the biological activities of many flavonoids from this plant have been extensively studied, research on this compound has been more focused. This technical guide provides a detailed overview of the known biological activities of this compound, with a primary focus on its role as a cytochrome P450 inhibitor. This document summarizes the available quantitative data, outlines experimental methodologies, and presents signaling pathways and experimental workflows through detailed diagrams.
Core Biological Activity: Cytochrome P450 Inhibition
The most well-documented biological activity of this compound is its inhibitory effect on cytochrome P450 (CYP) enzymes, specifically CYP3A4. CYP enzymes are a superfamily of monooxygenases responsible for the metabolism of a wide variety of xenobiotics, including therapeutic drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered medications.
Quantitative Data on CYP3A4 Inhibition
This compound has been identified as a mechanism-based inhibitor of CYP3A4 in human liver microsomes. Mechanism-based inhibition is a time- and concentration-dependent inactivation of the enzyme that occurs after the inhibitor is converted to a reactive metabolite by the enzyme itself. This type of inhibition is of particular clinical concern as it can lead to prolonged and sometimes irreversible loss of enzyme activity.
| Compound | Enzyme | System | Inhibition Type | IC50 (µM) | Reference |
| This compound | CYP3A4 | Human Liver Microsomes | Mechanism-Based | 1.29 | [1][2] |
Mechanism of Action: CYP3A4 Inhibition
The inhibitory action of this compound on CYP3A4 involves its conversion to a reactive intermediate that covalently binds to the enzyme, leading to its inactivation.[1][2] This process is dependent on the presence of NADPH, a cofactor required for CYP enzyme activity. The inactivation of CYP3A4 by this compound suggests that co-administration of this compound with drugs metabolized by CYP3A4 could lead to increased plasma concentrations of those drugs, potentially causing adverse effects.
The following diagram illustrates the proposed mechanism-based inhibition of CYP3A4 by this compound.
Caption: Proposed mechanism of CYP3A4 inactivation by this compound.
Experimental Protocols
Determination of CYP3A4 Inhibition in Human Liver Microsomes
The following is a detailed methodology for assessing the inhibitory effect of this compound on CYP3A4 activity, based on standard protocols for mechanism-based inhibition studies.
1. Materials and Reagents:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
Midazolam (CYP3A4 substrate)
-
1'-Hydroxymidazolam (metabolite standard)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
2. Experimental Workflow:
Caption: Experimental workflow for determining CYP3A4 inhibition.
3. Detailed Procedure:
-
Pre-incubation: A mixture containing human liver microsomes, various concentrations of this compound, and potassium phosphate buffer is pre-incubated at 37°C.
-
Reaction Initiation: The reaction is initiated by adding the NADPH regenerating system.
-
Substrate Addition: After a defined pre-incubation time, the CYP3A4 substrate (e.g., midazolam) is added to the mixture.
-
Incubation: The reaction is allowed to proceed at 37°C for a specific duration.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.
-
Sample Preparation: The mixture is centrifuged to pellet the proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam).
-
Data Analysis: The rate of metabolite formation is compared between samples with and without this compound to determine the extent of inhibition. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Other Potential Biological Activities of this compound
While the primary focus of research on this compound has been its interaction with CYP enzymes, its structural similarity to other bioactive flavonoids from Sophora flavescens suggests that it may possess other pharmacological properties. However, at present, there is a lack of specific studies investigating the anticancer, anti-inflammatory, antioxidant, or antimicrobial activities of this compound. Future research is warranted to explore the broader therapeutic potential of this compound.
Conclusion
This compound is a potent mechanism-based inhibitor of CYP3A4, a key enzyme in drug metabolism. This activity highlights the potential for significant herb-drug interactions when Sophora flavescens extracts containing this compound are co-administered with conventional medications. The detailed experimental protocols provided in this guide offer a framework for further investigation into the inhibitory profile of this compound and other related compounds. While other biological activities have not yet been extensively studied, the flavonoid structure of this compound suggests that it may hold promise in other therapeutic areas, warranting further exploration by the scientific and drug development communities.
References
Kushenol M: An In-Depth Technical Guide on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific research on the specific therapeutic potential of Kushenol M is currently limited. This guide summarizes the available data for this compound and provides a comprehensive overview of the therapeutic activities of closely related prenylated flavonoids isolated from Sophora flavescens, which may serve as a proxy for its potential biological activities. Further research is imperative to elucidate the specific pharmacological profile of this compound.
Introduction to this compound and Prenylated Flavonoids
This compound is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant used extensively in traditional Chinese medicine for its anti-inflammatory, anti-tumor, and other medicinal properties.[1][2][3] Prenylated flavonoids are a class of flavonoids characterized by the presence of one or more isoprenoid side chains, which often enhances their bioavailability and biological activity compared to their non-prenylated counterparts.[4] While a broad range of pharmacological activities has been attributed to the flavonoids from Sophora flavescens, including anti-cancer, anti-inflammatory, and antioxidant effects, specific studies on this compound are sparse.[1][2][5]
Known Biological Activity of this compound
The most definitive biological activity reported for this compound is its role as an inhibitor of cytochrome P450 (CYP) enzymes.[6]
Cytochrome P450 Inhibition
This compound has been identified as an inhibitor of CYP3A4, a critical enzyme in the metabolism of a wide range of xenobiotics, including many therapeutic drugs. This inhibitory action suggests that this compound could have a role in modulating drug metabolism, which could be leveraged to enhance the efficacy or reduce the toxicity of co-administered drugs. However, this also indicates a potential for drug-drug interactions.
| Compound | Target | Activity | Source Organism | Reference |
| This compound | CYP3A4 | IC₅₀: 1.29 µM | Sophora flavescens | [6][7] |
Therapeutic Potential of Related Kushenols from Sophora flavescens
Given the limited data on this compound, this section details the therapeutic potential of other well-studied kushenols and prenylated flavonoids from Sophora flavescens. These findings provide a strong rationale for investigating similar activities in this compound.
Anti-Cancer Activity
Several kushenols have demonstrated potent anti-cancer properties in various cancer cell lines and animal models. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
| Compound | Cell Line(s) | Activity | Mechanism of Action | Reference(s) |
| Kushenol A | MDA-MB-231, MCF-7, BT474 (Breast Cancer) | Proliferation inhibition (IC₅₀: 4-32 µM) | Inhibition of PI3K/AKT/mTOR pathway, G0/G1 cell cycle arrest | [8][9] |
| Kushenol Z | A549, NCI-H226 (NSCLC) | Cytotoxicity (IC₅₀ not specified) | Inhibition of mTOR pathway via PDE and Akt inhibition, induction of apoptosis | [10][11][12] |
| Sophoraflavanone G | HepG2 (Liver Cancer) | Proliferation inhibition (IC₅₀: 0.46 ± 0.1 µM) | Not specified | [13] |
Kushenol A has been shown to suppress the proliferation of breast cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[8][9] This pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers.
Caption: Kushenol A inhibits the PI3K/AKT/mTOR pathway in breast cancer cells.
Anti-Inflammatory and Antioxidant Activity
Kushenols have demonstrated significant anti-inflammatory and antioxidant effects, primarily through the modulation of inflammatory mediators and the activation of antioxidant response pathways.
| Compound | Model System | Activity | Mechanism of Action | Reference(s) |
| Kushenol C | LPS-stimulated RAW264.7 macrophages | Dose-dependent suppression of NO, PGE₂, IL-6, IL-1β, MCP-1, and IFN-β production. | Inhibition of STAT1, STAT6, and NF-κB activation; upregulation of HO-1 via Nrf2 activation. | [14][15][16] |
| Kushenol C | tBHP-induced oxidative stress in HaCaT cells | Prevention of DNA damage and cell death; upregulation of glutathione, superoxide dismutase, and catalase. | Activation of the PI3K-Akt/Nrf2 signaling pathway. | [15][16] |
| Kushenol F | DFE/DNCB-induced atopic dermatitis in mice | Reduced serum histamine, IgE, and IgG2a; decreased phosphorylated NF-κB and IKK levels. | Inhibition of TSLP production; suppression of IL-1β and IL-6 mRNA expression. | [17] |
| Kushenol I | DSS-induced ulcerative colitis in mice | Reduced pro-inflammatory cytokines; enhanced anti-inflammatory activity. | Inhibition of PI3K/AKT, p38 MAPK, and NF-κB pathways; modulation of gut microbiota. | [18] |
Kushenol C exerts its anti-inflammatory and antioxidant effects through the modulation of the NF-κB and Nrf2 signaling pathways. In inflammatory conditions, it inhibits the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines. Under oxidative stress, it promotes the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes.
Caption: Dual action of Kushenol C in inhibiting NF-κB and activating the Nrf2 pathway.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the therapeutic potential of kushenols.
Cell Viability and Cytotoxicity Assays
-
MTT/CCK-8 Assay:
-
Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or WST-8) to a colored formazan product, which is quantified by spectrophotometry.
-
Protocol Outline:
-
Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow to adhere overnight.
-
Treat cells with various concentrations of the kushenol compound (e.g., 0.5 to 32 µM for Kushenol A) for specified time points (e.g., 24, 48, 72 hours).[9]
-
Add MTT or CCK-8 solution to each well and incubate for 2-4 hours.
-
If using MTT, solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).
-
Calculate cell viability as a percentage of the untreated control.
-
-
Western Blotting
-
Principle: A technique to detect and quantify specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol Outline:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, NF-κB) overnight at 4°C.[8]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Measures the concentration of nitrite (a stable metabolite of NO) in cell culture supernatants. The Griess reagent reacts with nitrite to form a colored azo compound, which is measured spectrophotometrically.
-
Protocol Outline:
-
Seed RAW264.7 macrophages in 96-well plates and treat with the kushenol compound (e.g., 50 or 100 µM for Kushenol C) for 1 hour.[14]
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Conclusion and Future Directions
The available scientific literature strongly supports the therapeutic potential of prenylated flavonoids from Sophora flavescens, particularly in the areas of oncology and inflammatory diseases. Kushenols A, C, F, I, and Z have been shown to modulate key signaling pathways such as PI3K/AKT/mTOR, NF-κB, and Nrf2, leading to anti-proliferative, anti-inflammatory, and antioxidant effects.
While these findings are promising, there is a significant knowledge gap regarding the specific biological activities of This compound . The only currently documented activity is the inhibition of CYP3A4. Based on the structure-activity relationships within the kushenol family, it is plausible that this compound possesses similar anti-cancer and anti-inflammatory properties.
Therefore, future research should focus on:
-
In vitro screening of this compound against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects.
-
Investigation of the anti-inflammatory properties of this compound in relevant cell models (e.g., LPS-stimulated macrophages).
-
Elucidation of the mechanisms of action , including its effects on the signaling pathways modulated by other kushenols.
-
Pharmacokinetic and in vivo efficacy studies to evaluate its potential as a therapeutic agent.
A thorough investigation of this compound is warranted to fully understand its therapeutic potential and to potentially develop a new lead compound for the treatment of cancer or inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Prenylated Flavonoids in Sophora flavescens: A Systematic Review of Their Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Prenylated Flavonoids in Sophora flavescens: A Systematic Review of Their Phytochemistry and Pharmacology. | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flavonoids from the Roots of Sophora flavescens and Their Potential Anti-Inflammatory and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-Itching and Anti-Inflammatory Effects of Kushenol F via the Inhibition of TSLP Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kushenol I combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cytochrome P450 Inhibition Profile of Kushenol M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol M, a prenylated flavonoid isolated from the medicinal plant Sophora flavescens, has garnered scientific interest for its potential pharmacological activities. A critical aspect of characterizing any bioactive compound for therapeutic development is understanding its interaction with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge regarding the inhibitory effects of this compound on cytochrome P450 enzymes, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of key processes.
Data Presentation: Quantitative Inhibition of Cytochrome P450 by this compound
The available scientific literature indicates that this compound is an inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of a large proportion of clinically used drugs. The inhibitory potential is characterized by the half-maximal inhibitory concentration (IC50).
Table 1: Inhibitory Effect of this compound on Human Cytochrome P450 Isoforms
| CYP Isoform | Test System | Substrate | IC50 (µM) | Inhibition Type | Reference |
| CYP3A4 | Human Liver Microsomes | Not Specified in secondary source | 1.29 | Mechanism-Based | [1][2][3][4] |
| CYP1A2 | Not Reported | Not Reported | No Data Available | Not Reported | |
| CYP2C9 | Not Reported | Not Reported | No Data Available | Not Reported | |
| CYP2C19 | Not Reported | Not Reported | No Data Available | Not Reported | |
| CYP2D6 | Not Reported | Not Reported | No Data Available | Not Reported |
Note: The IC50 value for CYP3A4 is cited in several secondary sources. The primary research article containing the detailed experimental protocol for this specific value could not be located in the conducted search. Research by Yim et al. (2019) confirms that this compound is a mechanism-based inhibitor of CYP3A4 but does not provide a specific IC50 value for this compound.[5][6][7]
Experimental Protocols
The following are detailed methodologies for assessing the inhibitory potential of a compound like this compound against various CYP isoforms, based on established in vitro assays.[5][6]
Reagents and Materials
-
Test Compound: this compound
-
Human Liver Microsomes (HLMs): Pooled from multiple donors
-
CYP Isoform-Specific Substrates:
-
CYP1A2: Phenacetin
-
CYP2B6: Bupropion
-
CYP2C8: Amodiaquine
-
CYP2C9: Diclofenac
-
CYP2C19: (S)-Mephenytoin
-
CYP2D6: Dextromethorphan
-
CYP3A4: Midazolam or Testosterone
-
-
NADPH-Regenerating System: (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive Control Inhibitors:
-
CYP1A2: Furafylline
-
CYP2C9: Sulfaphenazole
-
CYP2C19: Ticlopidine
-
CYP2D6: Quinidine
-
CYP3A4: Ketoconazole
-
-
Reaction Buffer: Potassium phosphate buffer (pH 7.4)
-
Quenching Solution: Acetonitrile or methanol, often containing an internal standard for analysis.
-
Analytical Instrumentation: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
IC50 Determination for Direct Inhibition
This protocol is designed to determine the concentration of this compound that causes 50% inhibition of the activity of a specific CYP isoform.
-
Preparation of Incubation Mixtures: In a 96-well plate, combine the human liver microsomes, the CYP isoform-specific substrate, and varying concentrations of this compound in the reaction buffer.
-
Pre-incubation: The plate is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
-
Incubation: The reaction is allowed to proceed at 37°C for a specific duration, ensuring that the reaction is in the linear range.
-
Termination of Reaction: The reaction is stopped by adding a cold quenching solution.
-
Sample Processing: The plate is centrifuged to pellet the protein, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The formation of the specific metabolite of the probe substrate is quantified using a validated LC-MS/MS method.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a suitable sigmoidal dose-response model.
Assay for Mechanism-Based (Time-Dependent) Inhibition
This protocol is used to assess if this compound inactivates the CYP enzyme in a time- and NADPH-dependent manner.
-
Primary Incubation: Human liver microsomes are pre-incubated with various concentrations of this compound at 37°C in the presence of the NADPH-regenerating system for different time points (e.g., 0, 5, 15, and 30 minutes). A parallel incubation is performed without the NADPH-regenerating system as a control.
-
Dilution and Secondary Incubation: An aliquot of the primary incubation mixture is diluted into a secondary incubation mixture containing the CYP isoform-specific substrate and the NADPH-regenerating system. This dilution step minimizes the effect of any remaining direct-acting inhibitor.
-
Secondary Reaction: The metabolic reaction in the secondary incubation is allowed to proceed at 37°C for a short, defined period.
-
Termination and Analysis: The reaction is terminated, and the samples are processed and analyzed by LC-MS/MS as described for the direct inhibition assay.
-
Data Analysis: The rate of enzyme inactivation (kobs) at each inhibitor concentration is determined from the slope of the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (KI) are then calculated from a plot of kobs versus the inhibitor concentration.
Visualizations
Experimental Workflow for CYP Inhibition Assay
Caption: Workflow for determining the IC50 of this compound in a CYP inhibition assay.
Mechanism of Time-Dependent Inhibition
Caption: Simplified scheme of mechanism-based (time-dependent) enzyme inhibition.
Conclusion
The available data strongly indicate that this compound is an inhibitor of CYP3A4, acting through a mechanism-based process. This presents a significant potential for drug-drug interactions with therapeutic agents that are substrates of CYP3A4. The lack of quantitative inhibitory data for other major CYP isoforms highlights an area for future research to fully characterize the drug interaction profile of this compound. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations. For drug development professionals, these findings underscore the importance of early in vitro screening of natural products to anticipate and mitigate the risk of clinically relevant drug interactions.
References
- 1. This compound | CAS#:101236-51-5 | Chemsrc [chemsrc.com]
- 2. This compound | 101236-51-5 [amp.chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound-参数-厂家-仪器谱 [ibook.antpedia.com]
- 5. Inhibition of Cytochrome P450 Activities by Sophora flavescens Extract and Its Prenylated Flavonoids in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Cytochrome P450 Activities by Sophora flavescens Extract and Its Prenylated Flavonoids in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Anti-Inflammatory Properties of Kushenols: A Technical Overview Focused on Kushenol C
Disclaimer: While the initial topic of interest was Kushenol M, a comprehensive review of the scientific literature reveals a significant lack of specific data on its anti-inflammatory properties. Therefore, this technical guide will focus on the closely related and well-characterized compound, Kushenol C , as a representative example of the anti-inflammatory potential of kushenol-type compounds isolated from Sophora flavescens. All data and methodologies presented herein pertain to Kushenol C.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with high efficacy and low toxicity is a major focus of drug discovery.
Kushenols are a class of prenylated flavonoids isolated from the roots of Sophora flavescens, a plant with a long history of use in traditional medicine for treating inflammatory conditions.[1] These compounds have garnered significant interest for their diverse pharmacological activities. This whitepaper provides a detailed technical overview of the anti-inflammatory properties of Kushenol C, summarizing the quantitative data on its effects on key inflammatory mediators, detailing the experimental protocols used for its evaluation, and visualizing the underlying molecular pathways.
Quantitative Data on Anti-Inflammatory Effects of Kushenol C
The anti-inflammatory activity of Kushenol C has been primarily evaluated in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a standard in vitro model for studying inflammation.[2][3] LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages to produce a variety of pro-inflammatory mediators. The inhibitory effects of Kushenol C on these mediators are summarized in the table below.
| Inflammatory Mediator | Experimental Model | Kushenol C Concentration | Observed Effect | Reference |
| Nitric Oxide (NO) | LPS-stimulated RAW264.7 macrophages | 50 µM | Significant reduction in NO production | [2][4] |
| 100 µM | Dose-dependent, more potent reduction in NO production | [2][4] | ||
| Prostaglandin E2 (PGE2) | LPS-stimulated RAW264.7 macrophages | 50 µM | Dose-dependent decrease in PGE2 concentration | [2] |
| 100 µM | Further decrease in PGE2 concentration | [2] | ||
| Interleukin-6 (IL-6) | LPS-stimulated RAW264.7 macrophages | 50 µM | Dose-dependent decrease in IL-6 concentration | [2][3] |
| 100 µM | Further decrease in IL-6 concentration | [2][3] | ||
| Interleukin-1β (IL-1β) | LPS-stimulated RAW264.7 macrophages | 50 µM | Dose-dependent decrease in IL-1β concentration | [2][3] |
| 100 µM | Further decrease in IL-1β concentration | [2][3] | ||
| Monocyte Chemoattractant Protein-1 (MCP-1) | LPS-stimulated RAW264.7 macrophages | 50 µM | Dose-dependent decrease in MCP-1 concentration | [2][3] |
| 100 µM | Further decrease in MCP-1 concentration | [2][3] | ||
| Interferon-β (IFN-β) | LPS-stimulated RAW264.7 macrophages | 50 µM | Dose-dependent decrease in IFN-β concentration | [2][3] |
| 100 µM | Further decrease in IFN-β concentration | [2][3] | ||
| Inducible Nitric Oxide Synthase (iNOS) | LPS-stimulated RAW264.7 macrophages | 50 µM | Downregulation of protein expression | [2][4] |
| 100 µM | Further downregulation of protein expression | [2][4] | ||
| Cyclooxygenase-2 (COX-2) | UVB-irradiated mice | Not specified | Suppression of generation | [5] |
Key Signaling Pathways Modulated by Kushenol C
Kushenol C exerts its anti-inflammatory effects by modulating several key signaling pathways that are crucial for the inflammatory response. The primary mechanism involves the inhibition of the NF-κB pathway and the activation of the Nrf2/HO-1 antioxidant response pathway.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Kushenol C has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB translocation and subsequent expression of inflammatory mediators.[7]
Activation of the Nrf2/HO-1 Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[7] The Nrf2/HO-1 pathway plays a critical role in mitigating oxidative stress, which is closely linked to inflammation. Kushenol C has been demonstrated to upregulate the expression of Nrf2 and HO-1, thereby enhancing the cellular antioxidant defense and contributing to its anti-inflammatory effects.[2]
References
- 1. worldscientific.com [worldscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kushenol C from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kushenol C Prevents Tert-Butyl Hydroperoxide and Acetaminophen-Induced Liver Injury [mdpi.com]
Unveiling the Antioxidative Potential of Kushenol M: A Technical Guide
Executive Summary
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key contributor to the pathophysiology of numerous diseases. This technical guide explores the antioxidative stress activities of Kushenol C, a prenylated flavonoid with significant therapeutic potential. This document provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the antioxidative effects of Kushenol C, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: The Nrf2 Signaling Pathway
Kushenol C exerts its primary antioxidative effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1][2][3] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like Kushenol C, this inhibition is released.
Kushenol C has been shown to promote the phosphorylation of Akt (Protein Kinase B), which in turn facilitates the dissociation of Nrf2 from Keap1.[1][3][4] Once liberated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding event initiates the transcription of a suite of cytoprotective enzymes and proteins, including Heme Oxygenase-1 (HO-1), Glutathione (GSH), Superoxide Dismutase (SOD), and Catalase.[1][2][3] The upregulation of these endogenous antioxidants enhances the cell's capacity to neutralize ROS, thereby mitigating oxidative damage.
Caption: Kushenol C activates the Nrf2 signaling pathway.
Quantitative Data on Antioxidative Efficacy
The antioxidative effects of Kushenol C have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Antioxidative Activity of Kushenol C in HaCaT Cells
| Parameter | Model System | Treatment | Concentration | Result | Reference |
| Cell Viability | tBHP-induced oxidative stress | Kushenol C | 10, 30, 50 µM | Dose-dependent increase in cell viability | [5] |
| ROS Production | tBHP-induced oxidative stress | Kushenol C | 50 µM | Significant decrease in intracellular ROS levels | [5] |
| Endogenous Antioxidants | tBHP-induced oxidative stress | Kushenol C | 10, 30, 50 µM | Dose-dependent increase in GSH, SOD, and Catalase levels | [5] |
| Nrf2 and p-Akt Expression | Normal conditions | Kushenol C | Not specified | Increased expression of Nrf2 and activation of Akt | [5] |
Table 2: In Vitro Hepatoprotective and Antioxidative Effects of Kushenol C in HEPG2 Cells
| Parameter | Model System | Treatment | Concentration | Result | Reference |
| Cell Viability | tBHP-induced oxidative stress | Kushenol C | 10, 30, 50 µM | Dose-dependent protection against cell death | [6][7] |
| ROS Production | tBHP-induced oxidative stress | Kushenol C | 10, 30, 50 µM | Dose-dependent decrease in ROS production | [6][7] |
| p-Akt and Nrf2 Expression | tBHP-induced oxidative stress | Kushenol C | 50 µM | Significant increase in the expression of p-Akt and Nrf2 | [8] |
Table 3: In Vivo Protective Effects of Kushenol C
| Parameter | Model System | Treatment | Result | Reference |
| Skin Damage | UVB-induced skin damage in mice | Kushenol C | Significantly recovered UVB-induced skin damage, collagen degradation, and suppressed oxidative stress | [8][9] |
| Hepatotoxicity | Acetaminophen (APAP)-induced hepatotoxicity in mice | Kushenol C | Attenuated APAP-induced liver damage, reduced lipid peroxidation, and upregulated antioxidant enzyme expression | [6] |
Experimental Protocols
This section details the methodologies employed in key experiments to evaluate the antioxidative stress activity of Kushenol C.
Cell Culture and Induction of Oxidative Stress
-
Cell Lines: Human keratinocytes (HaCaT) and human hepatoma cells (HEPG2) are commonly used.[5][6]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Oxidative Stress: tert-Butyl hydroperoxide (tBHP) is a widely used agent to induce oxidative stress in vitro.[5][6] Cells are typically pre-treated with varying concentrations of Kushenol C for a specified period (e.g., 1 hour) before being exposed to tBHP (e.g., 1 mM) for a further duration (e.g., 1-24 hours) depending on the endpoint being measured.[5][6][7]
Caption: In vitro oxidative stress experimental workflow.
Measurement of Cell Viability
-
Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or similar colorimetric assays (e.g., WST-1, EZ-Cytox) are used.[10][11]
-
Principle: These assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of viable cells.
-
Procedure: After treatment, the assay reagent is added to the cell culture wells and incubated for a specific period. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 450 nm).[11]
Determination of Intracellular Reactive Oxygen Species (ROS)
-
Probe: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a commonly used fluorescent probe.[6]
-
Principle: DCFH-DA is a cell-permeable, non-fluorescent compound. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorofluorescin (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
-
Procedure: Following treatment, cells are incubated with DCFH-DA. The fluorescence intensity is then measured using a fluorescence microplate reader or flow cytometer.
Western Blot Analysis for Protein Expression
-
Objective: To quantify the expression levels of key proteins in the Nrf2 signaling pathway, such as Nrf2, p-Akt, Akt, and HO-1.[8]
-
Procedure:
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
-
Conclusion and Future Directions
The available scientific evidence strongly supports the potent antioxidative stress activity of Kushenol C, primarily mediated through the activation of the PI3K/Akt/Nrf2 signaling pathway. Its ability to upregulate a broad spectrum of endogenous antioxidant enzymes makes it a promising candidate for the development of therapeutic agents against diseases associated with oxidative stress.
While these findings for Kushenol C are compelling, it is crucial to underscore the necessity for dedicated research on Kushenol M. Future studies should aim to:
-
Elucidate the specific antioxidative properties of this compound using a range of in vitro antioxidant assays.
-
Investigate the molecular mechanisms underlying the potential antioxidative effects of this compound, with a focus on the Nrf2 and other relevant signaling pathways.
-
Conduct in vivo studies to evaluate the efficacy and safety of this compound in animal models of oxidative stress-related diseases.
By undertaking these focused research efforts, the scientific community can fully uncover the therapeutic potential of this compound and its contribution to the management of oxidative stress-mediated pathologies.
References
- 1. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Kushenol C Prevents Tert-Butyl Hydroperoxide and Acetaminophen-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kushenol C from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. worldscientific.com [worldscientific.com]
Methodological & Application
Kushenol M: Experimental Protocols for Investigating Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol M is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant with a long history in traditional medicine for treating a variety of ailments, including inflammatory diseases and cancer.[1] While research on many flavonoids from Sophora flavescens, such as Kushenol A, C, and Z, has elucidated their mechanisms of action, specific experimental data on this compound remains limited.[2][3][4] This document provides a comprehensive set of experimental protocols and application notes to guide researchers in the investigation of the biological activities of this compound, with a focus on its potential anti-cancer, anti-inflammatory, and anti-oxidative stress properties. The methodologies outlined below are based on established protocols for related Kushenol compounds and other flavonoids.[2][5][6]
Data Presentation: In Vitro Efficacy of Related Kushenol Compounds
To provide a reference for expected outcomes, the following tables summarize quantitative data from studies on Kushenol A and Kushenol C.
Table 1: Anti-proliferative Activity of Kushenol A on Breast Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Method |
| MDA-MB-231 | 48h | ~8 | CCK-8 Assay |
| MCF-7 | 48h | ~16 | CCK-8 Assay |
| BT474 | 48h | ~16 | CCK-8 Assay |
Data synthesized from studies on Kushenol A, which has demonstrated anti-proliferative effects in breast cancer cells by suppressing the PI3K/AKT/mTOR signaling pathway.[5]
Table 2: Anti-inflammatory Effects of Kushenol C on LPS-Stimulated RAW264.7 Macrophages
| Parameter | Concentration of Kushenol C (µM) | Inhibition/Reduction (%) | Method |
| NO Production | 50 | ~50% | Griess Assay |
| NO Production | 100 | ~80% | Griess Assay |
| PGE2 Production | 100 | Significant Reduction | ELISA |
| IL-6 Production | 100 | Significant Reduction | ELISA |
| TNF-α Production | Not Specified | Significant Reduction | ELISA |
Data based on the demonstrated anti-inflammatory activity of Kushenol C, which acts by inhibiting the production of pro-inflammatory mediators.[2][7]
Experimental Protocols
In Vitro Anti-Cancer Activity
-
Cell Lines: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A).
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 100 mM and store at -20°C. Dilute in culture medium to final working concentrations.
This protocol determines the effect of this compound on cell proliferation.
-
Seed cells (1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
This protocol is used to investigate the effect of this compound on key signaling pathways, such as the PI3K/AKT/mTOR pathway.
-
Seed cells (2 x 10⁵ cells/well) in a 6-well plate and incubate for 24 hours.
-
Treat cells with desired concentrations of this compound for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., p-AKT, AKT, p-mTOR, mTOR, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
This protocol visualizes nuclear changes characteristic of apoptosis.
-
Seed cells (1 x 10⁵ cells/well) in a 6-well plate on coverslips and incubate for 24 hours.
-
Treat cells with this compound for 48 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with Hoechst 33258 solution (5 µg/mL) for 10 minutes.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
In Vitro Anti-inflammatory and Anti-oxidative Stress Activity
-
Cell Lines: RAW264.7 macrophages for inflammation studies and HaCaT keratinocytes for oxidative stress studies.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) at 1 µg/mL.
-
Oxidative Stress Inducer: tert-Butyl hydroperoxide (tBHP) at 1 mM.
-
Seed RAW264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm. A sodium nitrite standard curve is used to quantify NO levels.
-
Seed RAW264.7 cells in a 24-well plate and treat as described in 2.2.
-
Collect the cell culture supernatant.
-
Measure the concentrations of IL-6 and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.
-
Seed HaCaT cells (1 x 10⁴ cells/well) in a 96-well black plate and incubate for 24 hours.
-
Pre-treat cells with this compound for 1 hour.
-
Induce oxidative stress by adding tBHP (1 mM) for 30 minutes.
-
Load the cells with 10 µM DCFH-DA for 30 minutes.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm).
-
Culture and treat RAW264.7 or HaCaT cells as described previously.
-
Prepare nuclear and cytosolic extracts using a nuclear extraction kit.
-
Perform western blotting as described in 1.3 using antibodies against p-NF-κB p65, NF-κB p65, Nrf2, HO-1, and appropriate loading controls (Lamin B1 for nuclear, β-actin for cytosolic).
In Vivo Anti-Cancer Xenograft Model
All animal experiments must be conducted in accordance with institutional guidelines for animal care and use.
-
Animals: 6-week-old female BALB/c nude mice.
-
Tumor Inoculation: Subcutaneously inject 5 x 10⁶ cancer cells (e.g., MDA-MB-231) into the right flank of each mouse.
-
Treatment: When tumors reach a volume of approximately 100 mm³, randomize the mice into control and treatment groups. Administer this compound (e.g., 25, 50 mg/kg) or vehicle control daily via oral gavage.
-
Monitoring: Measure tumor volume and body weight every 3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizations
Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for investigating this compound.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound.
Caption: Potential dual action of this compound on inflammation and oxidative stress.
References
- 1. Antitumor Activities of Kushen: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of the anti-inflammatory effects of Sophorae Flavescentis Aiton identified by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Kushenol Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Summary of Quantitative Data
The following tables summarize the key quantitative findings from cell culture studies on Kushenol A, C, and Z, providing a comparative overview of their biological activities.
Table 1: Cytotoxicity of Kushenol Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Duration of Treatment | Reference |
| Kushenol A | Breast Cancer (BC) Cells | CCK-8 | 4–32 μM (suppressed proliferation) | Not specified | [1] |
| Kushenol Z | A549 (NSCLC) | CCK-8 | Potent cytotoxicity (exact IC50 not specified) | 24, 48, 72 hours | [2] |
| NCI-H226 (NSCLC) | CCK-8 | Potent cytotoxicity (exact IC50 not specified) | 24, 48, 72 hours | [2] | |
| BEAS-2B (normal lung) | CCK-8 | Less cytotoxic than in cancer cells | Not specified | [2] | |
| Kushenol C | RAW264.7 (macrophage) | WST-1 | No cytotoxicity up to 100 μM | 24 hours | [3] |
| HaCaT (keratinocyte) | WST-1 | No significant cytotoxicity up to 50 μM | 24 hours | [4] |
NSCLC: Non-Small-Cell Lung Cancer
Table 2: Anti-Inflammatory and Other Bioactivities of Kushenol C
| Activity | Cell Line | Key Findings | Concentration | Reference |
| Anti-inflammatory | RAW264.7 | Dose-dependent suppression of NO, PGE2, IL-6, IL-1β, MCP-1, IFN-β | 50-100 μM | [5] |
| Antioxidant | HaCaT | Prevention of DNA damage and cell death; upregulation of endogenous antioxidant systems | Not specified | [5] |
| Enzyme Inhibition | Not applicable | Inhibition of BACE1 | IC50 of 5.45 µM | [5] |
| Not applicable | Inhibition of BChE and AChE | IC50 of 54.86 µM and 33.13 µM, respectively | [5] |
Signaling Pathways and Mechanisms of Action
Kushenol compounds have been shown to modulate several key signaling pathways involved in cancer progression and inflammation.
Kushenol A: PI3K/AKT/mTOR Pathway in Breast Cancer
Kushenol A has been demonstrated to suppress the proliferation of breast cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[6][7] Treatment with Kushenol A leads to reduced phosphorylation of AKT and mTOR, key regulators of cell growth, proliferation, and survival.[6][7] This inhibition ultimately results in G0/G1 phase cell cycle arrest and apoptosis.[7]
Kushenol Z: mTOR Pathway in Non-Small-Cell Lung Cancer
Kushenol Z induces apoptosis in non-small-cell lung cancer (NSCLC) cells by inhibiting the mTOR pathway through a dual mechanism.[8] It inhibits cAMP-phosphodiesterase (PDE) and Akt activity.[8] The inhibition of PDE leads to an accumulation of cAMP and activation of PKA, which in turn inhibits mTORC1. Concurrently, the attenuation of Akt phosphorylation further contributes to the downregulation of the mTOR pathway, leading to apoptosis.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of Kushenol compounds.
Cell Viability Assay (CCK-8/WST-1)
This protocol is used to assess the effect of Kushenol compounds on cell proliferation and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Kushenol compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or Water Soluble Tetrazolium-1 (WST-1) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
Prepare serial dilutions of the Kushenol compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the Kushenol compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 or WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins in response to Kushenol treatment.
Materials:
-
6-well cell culture plates
-
Kushenol compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-mTOR, anti-p-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the Kushenol compound for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each sample using the BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the percentage of apoptotic cells after treatment with a Kushenol compound.
Materials:
-
6-well cell culture plates
-
Kushenol compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the Kushenol compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Conclusion
The available in vitro evidence strongly suggests that Kushenol compounds, particularly Kushenol A and Z, possess significant anti-cancer properties, while Kushenol C demonstrates notable anti-inflammatory and anti-oxidative stress effects. The primary mechanisms of action involve the modulation of key signaling pathways such as PI3K/AKT/mTOR. Although direct cell culture studies on Kushenol M are currently lacking, the data presented here for its close analogs provide a solid foundation for future research into the therapeutic potential of this and other Kushenol derivatives. The detailed protocols provided herein should serve as a valuable resource for researchers investigating the biological activities of this promising class of natural compounds.
References
- 1. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens | MDPI [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro antitumor activity of flavonoids from Sophora flavescens -Journal of Haehwa Medicine | Korea Science [koreascience.kr]
- 7. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kushenol Compounds in Preclinical Animal Models
Introduction
Kushenol compounds are a class of prenylated flavonoids isolated from the roots of Sophora flavescens, a plant used in traditional Chinese medicine.[1][2][3] These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antioxidant properties.[1][2][3] This document provides an overview of the application of various Kushenol compounds in preclinical animal models, offering detailed protocols and summarizing key quantitative data to guide researchers, scientists, and drug development professionals in their study design. While the user requested information on Kushenol M, the available research predominantly focuses on other members of the Kushenol family, such as Kushenol A, C, F, and I. The following sections detail the application of these specific compounds in various disease models.
Kushenol A in a Breast Cancer Xenograft Model
Kushenol A has demonstrated potent anti-proliferative activity in breast cancer cells by suppressing the PI3K/AKT/mTOR signaling pathway.[4][5] In vivo studies using a nude mouse xenograft model have shown that Kushenol A can significantly inhibit tumor growth.[4][5]
Quantitative Data Summary
| Parameter | Vehicle Control | Kushenol A (Low Dose) | Kushenol A (High Dose) |
| Animal Model | Nude Mice | Nude Mice | Nude Mice |
| Tumor Cell Line | Breast Cancer Cells | Breast Cancer Cells | Breast Cancer Cells |
| Administration | Gavage | Gavage | Gavage |
| Dosage | Not Specified | Not Specified | Not Specified |
| Treatment Duration | Daily | Daily | Daily |
| Tumor Growth | Uninhibited | Significantly restrained | More significantly restrained |
| Body Weight | No significant change | No significant change | No significant change |
Note: Specific dosages were not detailed in the source material, but a dose-dependent inhibitory effect was observed.[4]
Experimental Protocol
-
Cell Culture and Preparation: Human breast cancer cells are cultured in DMEM medium. For inoculation, cells are harvested and resuspended in PBS to a concentration of 2 × 10^7 cells/ml.[4]
-
Animal Model Establishment: Female nude mice are used for the study. Each mouse is subcutaneously inoculated with 2 × 10^6 tumor cells.[4]
-
Tumor Growth Monitoring: Tumor growth is monitored daily. The body weight of the mice is measured weekly.[4]
-
Kushenol A Administration: When the subcutaneous tumor nodules reach a diameter of approximately 4 mm, Kushenol A administration begins. The compound is administered once daily by gavage.[4]
-
Endpoint Analysis: At the end of the experimental period, mice are euthanized, and tumor tissues are excised for further analysis, including qPCR and western blotting to assess the expression of genes and proteins in the PI3K/AKT/mTOR pathway.[4]
Signaling Pathway
Caption: Kushenol A inhibits the PI3K/AKT/mTOR pathway.
Kushenol C in a UVB-Induced Skin Damage Model
Kushenol C has shown protective effects against UVB-induced skin damage in mice by suppressing inflammation and oxidative stress.[1]
Quantitative Data Summary
| Parameter | Control | UVB Irradiated | UVB + Kushenol C |
| Animal Model | Mice | Mice | Mice |
| Induction | None | UVB Irradiation | UVB Irradiation |
| Kushenol C Treatment | None | None | Topical |
| Collagen Degradation | Normal | Increased | Reduced |
| Mast Cell Infiltration | Normal | Increased | Reduced |
| Epidermal Hyperplasia | Normal | Increased | Reduced |
| Pro-inflammatory Mediators | Low | High | Suppressed |
| Oxidative Stress | Low | High | Suppressed |
Experimental Protocol
-
Animal Model: A mouse model of UVB-induced skin damage is utilized.
-
UVB Irradiation: The dorsal skin of the mice is exposed to UVB radiation to induce skin damage.
-
Kushenol C Treatment: A solution of Kushenol C is applied topically to the UVB-irradiated skin.
-
Histological Analysis: After the treatment period, skin samples are collected for histological analysis to assess collagen degradation, mast cell infiltration, and epidermal hyperplasia.
-
Biochemical Analysis: Skin tissue is also analyzed for the levels of pro-inflammatory mediators and markers of oxidative stress.
Experimental Workflow
Caption: Workflow for evaluating Kushenol C in a UVB-induced skin damage model.
Kushenol F in Inflammatory Skin Disease Models
Kushenol F has been investigated in mouse models of psoriasis and atopic dermatitis, demonstrating its potential to alleviate inflammatory skin conditions.
Psoriasis-like Model
In an imiquimod (IMQ)-induced psoriasis-like mouse model, dermal application of Kushenol F was shown to inhibit the inflammatory response and improve skin morphology.[6]
Quantitative Data Summary: Psoriasis Model
| Parameter | Control | IMQ Model | IMQ + Kushenol F (Low) | IMQ + Kushenol F (Medium) | IMQ + Kushenol F (High) |
| Inducing Agent | None | 5% Imiquimod | 5% Imiquimod | 5% Imiquimod | 5% Imiquimod |
| Kushenol F Treatment | None | None | Dermal Application | Dermal Application | Dermal Application |
| PASI Score | Normal | High | Reduced | More Reduced | Significantly Reduced |
| Inflammatory Cell Infiltration | Low | High | Reduced | More Reduced | Significantly Reduced |
| Inflammatory Cytokines | Low | High | Reduced | More Reduced | Significantly Reduced |
Atopic Dermatitis-like Model
Kushenol F has also been shown to reduce the symptoms of atopic dermatitis in a Dermatophagoides farinae extract (DFE)/1-chloro-2,4-dinitrochlorobenzene (DNCB)-induced mouse model by inhibiting the production of thymic stromal lymphopoietin (TSLP).[7]
Experimental Protocol: Psoriasis Model
-
Animal Model: A mouse model for psoriasis is used.
-
Induction: Psoriasis-like skin lesions are induced by the daily topical application of 5% imiquimod cream for 5 consecutive days.[6]
-
Kushenol F Administration: Kushenol F is applied dermally to the affected skin area for 5 days.[6]
-
Evaluation: The severity of the skin lesions is evaluated using the Psoriasis Area and Severity Index (PASI). Skin morphology and inflammatory markers are also assessed.[6]
Kushenol I in an Ulcerative Colitis Model
Kushenol I has demonstrated therapeutic potential in a dextran sulfate sodium (DSS)-induced mouse model of ulcerative colitis. Its mechanism of action involves the preservation of the intestinal barrier and modulation of gut microbiota, potentially through the PI3K/AKT and p38 MAPK signaling pathways.[8]
Quantitative Data Summary
| Parameter | Control | DSS Model | DSS + Kushenol I |
| Animal Model | Male Mice | Male Mice | Male Mice |
| Induction | None | DSS in drinking water | DSS in drinking water |
| Kushenol I Treatment | None | None | Oral Administration |
| Body Weight | Stable | Decreased | Improved |
| Colon Length | Normal | Shortened | Improved |
| Disease Activity Index | Low | High | Reduced |
| Pro-inflammatory Cytokines | Low | High | Suppressed |
| Anti-inflammatory Cytokines | Normal | Low | Increased |
Experimental Protocol
-
Animal Model: A DSS-induced male mouse model of ulcerative colitis is used.[8]
-
Induction: Ulcerative colitis is induced by administering DSS in the drinking water.
-
Kushenol I Administration: Kushenol I is administered orally to the treatment group.[8]
-
Monitoring: Body weight, stool consistency, and the presence of blood are monitored daily to calculate the Disease Activity Index.
-
Endpoint Analysis: At the end of the study, colon length is measured, and colon tissue is collected for histological and biochemical analysis of inflammatory markers and signaling pathway components.[8]
Signaling Pathway
Caption: Kushenol I inhibits the PI3K/AKT and p38 MAPK pathways.
References
- 1. Kushenol C from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Itching and Anti-Inflammatory Effects of Kushenol F via the Inhibition of TSLP Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kushenol I combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]
No Published Data on the Efficacy of Kushenol M Against Cancer Cell Lines
Despite a comprehensive review of available scientific literature, no studies detailing the effects of Kushenol M on cancer cell lines have been identified. Research into the anti-cancer properties of flavonoids has extensively covered other members of the Kushenol family, such as Kushenol A, C, and Z, but data specifically on this compound's activity in oncology remains unpublished.
While information on this compound is lacking, extensive research is available for other Kushenol compounds, demonstrating their potential as anti-cancer agents. This report provides a detailed overview of the findings for Kushenol A, C, and Z as an alternative reference for researchers, scientists, and drug development professionals interested in this class of compounds.
Alternative Kushenol Compounds: Application Notes and Protocols
This section details the anti-cancer activities of Kushenol A, C, and Z, summarizing the quantitative data, experimental protocols, and signaling pathways involved.
Kushenol A: Targeting Breast Cancer
Kushenol A has been shown to exhibit significant anti-proliferative and pro-apoptotic effects in breast cancer cell lines.
Quantitative Data Summary:
| Cell Line | Assay | Concentration | Effect | Reference |
| MDA-MB-231 | CCK-8 | 4-32 µM | Time- and concentration-dependent inhibition of proliferation | [1] |
| MCF-7 | CCK-8 | 4-32 µM | Time- and concentration-dependent inhibition of proliferation | [1] |
| BT474 | CCK-8 | 4-32 µM | Time- and concentration-dependent inhibition of proliferation | [1] |
| MDA-MB-231 | Flow Cytometry | 4, 8, 16 µM | Dose-dependent increase in apoptosis | [1] |
| MCF-7 | Flow Cytometry | 4, 8, 16 µM | Dose-dependent increase in apoptosis | [1] |
| BT474 | Flow Cytometry | 4, 8, 16 µM | Dose-dependent increase in apoptosis | [1] |
| MDA-MB-231 | Flow Cytometry | 4, 8, 16 µM | Dose-dependent G0/G1 phase cell cycle arrest | [1] |
Experimental Protocols:
-
Cell Culture: Human breast cancer cell lines (MDA-MB-231, MCF-7, BT474) were cultured in DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[1]
-
Cell Proliferation Assay (CCK-8): Cells were seeded in 96-well plates (1 x 10^4 cells/well) and treated with Kushenol A (0.5-32 µM) for 24, 48, and 72 hours. Cell viability was assessed using the Cell Counting Kit-8.[1]
-
Apoptosis Assay (Flow Cytometry): Cells were treated with Kushenol A (4, 8, and 16 µM) for 48 hours. Apoptosis was quantified by flow cytometry after staining with Annexin V and propidium iodide.[1]
-
Cell Cycle Analysis (Flow Cytometry): Following treatment with Kushenol A (4, 8, and 16 µM) for 48 hours, cells were fixed, stained with propidium iodide, and analyzed by flow cytometry.[1]
-
Western Blotting: Protein expression of key signaling molecules (AKT, mTOR, p-AKT, p-mTOR, Bax, Bad, Bcl-2, Bcl-xl, CDK4, CDK6, Cyclin D1, P53, and P21) was analyzed by Western blotting after treatment with Kushenol A.[1]
Signaling Pathway:
Kushenol A exerts its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[1][2] This inhibition leads to a decrease in the phosphorylation of AKT and mTOR, which in turn modulates the expression of proteins involved in cell cycle progression and apoptosis.[1]
Caption: Kushenol A inhibits the PI3K/AKT/mTOR signaling pathway.
Kushenol Z: Targeting Non-Small-Cell Lung Cancer
Kushenol Z has demonstrated potent cytotoxic and pro-apoptotic effects in non-small-cell lung cancer (NSCLC) cells.[3]
Quantitative Data Summary:
| Cell Line | Assay | Concentration | Effect | Reference |
| A549 | CCK-8 | Varies | Dose- and time-dependent inhibition of proliferation | [3] |
| NCI-H226 | CCK-8 | Varies | Dose- and time-dependent inhibition of proliferation | [3] |
| A549 | Flow Cytometry | Varies | Dose-dependent increase in sub-G1 peak (apoptosis) | [4] |
| NCI-H226 | Flow Cytometry | Varies | Dose-dependent increase in sub-G1 peak (apoptosis) | [4] |
Experimental Protocols:
-
Cell Culture: Human NSCLC cell lines (A549, NCI-H226) were maintained in appropriate culture medium.
-
Cytotoxicity Assay (CCK-8): Cells were treated with various concentrations of Kushenol Z for 12, 24, or 48 hours, and cell viability was measured using the CCK-8 assay.[5]
-
Apoptosis Analysis (Flow Cytometry): Apoptosis was assessed by flow cytometry after staining with propidium iodide (for sub-G1 peak analysis) or Annexin V/PI.[4]
-
Western Blot Analysis: The expression levels of proteins involved in apoptosis (Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, CHOP, cleaved caspase-7, cleaved caspase-12) and signaling pathways (p-p70 S6K, p-Akt, p-PRAS40) were determined by Western blotting.[3][4]
Signaling Pathway:
Kushenol Z induces apoptosis in NSCLC cells through a dual mechanism involving the inhibition of the mTOR pathway via inhibition of cAMP-phosphodiesterase (PDE) and Akt, and the activation of both mitochondrial and endoplasmic reticulum stress pathways.[2][3] This leads to an increased Bax/Bcl-2 ratio and activation of caspases.[3][4]
Caption: Kushenol Z induces apoptosis via mTOR inhibition and stress pathways.
Kushenol C: Protective Effects and Anti-inflammatory Properties
Research on Kushenol C has primarily focused on its protective effects against oxidative stress and its anti-inflammatory properties, which are relevant to cancer development and progression.
Experimental Protocols:
-
Cell Culture: Human keratinocyte (HaCaT) and macrophage (RAW264.7) cell lines were used.
-
Oxidative Stress Induction: Oxidative stress was induced in HaCaT cells using tert-butyl hydroperoxide (tBHP).
-
Inflammation Induction: Inflammation was induced in RAW264.7 macrophages using lipopolysaccharide (LPS).
-
Cell Viability and Death Assays: Cell viability was assessed using WST-1 assay, and cell death was investigated.
-
Measurement of Inflammatory Mediators: Production of nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines (IL-6, IL-1β, MCP-1, IFN-β) was quantified.
-
Western Blotting: Expression of proteins involved in inflammation (iNOS, COX-2) and oxidative stress response (Nrf2, HO-1, Akt) was analyzed.
Signaling Pathway:
Kushenol C exerts its anti-inflammatory and anti-oxidative stress effects by inhibiting the NF-κB, MAPK, and STAT signaling pathways, and by activating the Nrf2/HO-1 pathway via PI3K/Akt.
Caption: Kushenol C modulates inflammatory and oxidative stress pathways.
References
- 1. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Kushenol M: Application Notes and Protocols for Skin Damage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the potential of Kushenol M in skin damage research, summarizing the available data on related compounds and providing detailed protocols for future investigations into its specific effects.
Potential Mechanisms of Action
Based on studies of closely related kushenols and the general properties of prenylated flavonoids, this compound is hypothesized to protect against skin damage through the following mechanisms:
-
Antioxidant Activity: Flavonoids like kushenols are known for their potent antioxidant properties, which are crucial for combating oxidative stress induced by environmental aggressors such as UV radiation and pollution.[2][3] Oxidative stress leads to the generation of reactive oxygen species (ROS), which can damage cellular structures, including lipids, proteins, and DNA, contributing to premature aging and skin cancer.[5]
-
Modulation of Signaling Pathways: Research on Kushenol C has shown that it can modulate key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways.[8][9][10] It is plausible that this compound exerts its protective effects through similar molecular mechanisms.
Data Presentation
The following tables summarize quantitative data from studies on Kushenol C and Kushenol F, which can serve as a reference for designing experiments with this compound.
Table 1: Anti-inflammatory Effects of Kushenol C in LPS-stimulated RAW264.7 Macrophages
| Biomarker | Concentration of Kushenol C | Result |
| Nitric Oxide (NO) Production | Dose-dependent | Suppression |
| Prostaglandin E2 (PGE2) | Dose-dependent | Suppression |
| Interleukin-6 (IL-6) | Dose-dependent | Suppression |
| Interleukin-1β (IL-1β) | Dose-dependent | Suppression |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Dose-dependent | Suppression |
| Interferon-β (IFN-β) | Dose-dependent | Suppression |
Data extrapolated from studies on Kushenol C.[5]
Table 2: Antioxidant Effects of Kushenol C in tBHP-induced Oxidative Stress in HaCaT Cells
| Parameter | Concentration of Kushenol C | Result |
| Cell Viability | Dose-dependent | Prevention of cell death |
| DNA Damage | Dose-dependent | Prevention |
| Reactive Oxygen Species (ROS) Production | Dose-dependent | Prevention |
| Glutathione (GSH) Levels | Increased | Upregulation of endogenous antioxidant defense |
| Superoxide Dismutase (SOD) Activity | Increased | Upregulation of endogenous antioxidant defense |
| Catalase Activity | Increased | Upregulation of endogenous antioxidant defense |
Data extrapolated from studies on Kushenol C.[5][9][10]
Table 3: Effects of Kushenol F on Atopic Dermatitis (AD)-like Skin Lesions in Mice
| Parameter | Treatment | Result |
| Ear Thickness | Oral administration of Kushenol F | Marked reduction |
| Eosinophil and Mast Cell Infiltration | Oral administration of Kushenol F | Significant reduction |
| Serum Histamine, IgE, and IgG2a | Oral administration of Kushenol F | Significantly lower concentrations |
| Phosphorylated NF-κB and IKK levels | Kushenol F treatment | Significant decrease |
| IL-1β and IL-6 mRNA expression | Kushenol F treatment | Significant decrease |
Data extrapolated from studies on Kushenol F.[6][7]
Experimental Protocols
The following are detailed protocols for key experiments to investigate the efficacy of this compound in skin damage research.
Protocol 1: In Vitro Antioxidant Activity Assessment in Human Keratinocytes (HaCaT cells)
Objective: To determine the ability of this compound to protect human keratinocytes from oxidative stress.
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (tBHP)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) dye
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate Buffered Saline (PBS)
-
DMSO
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assay (MTT Assay):
-
Seed HaCaT cells in a 96-well plate.
-
After 24 hours, treat the cells with varying concentrations of this compound for 1 hour.
-
Induce oxidative stress by adding H₂O₂ or tBHP and incubate for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Measurement of Intracellular ROS (DCFH-DA Assay):
-
Seed HaCaT cells in a 96-well black plate.
-
After 24 hours, pre-treat cells with different concentrations of this compound for 1 hour.
-
Add DCFH-DA dye and incubate for 30 minutes.
-
Induce oxidative stress with H₂O₂ or tBHP.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Protocol 2: In Vitro Anti-inflammatory Activity Assessment in Macrophages (RAW264.7 cells)
Objective: To evaluate the anti-inflammatory effects of this compound.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM, FBS, Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture: Maintain RAW264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Nitric Oxide (NO) Assay:
-
Seed RAW264.7 cells in a 96-well plate.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the supernatant and measure NO production using the Griess reagent.
-
-
Cytokine Measurement (ELISA):
-
Following the same treatment protocol as the NO assay, collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.
-
Protocol 3: In Vivo Model of UVB-Induced Skin Damage in Mice
Objective: To assess the protective effects of topically applied this compound against UVB-induced skin damage.
Materials:
-
SKH-1 hairless mice
-
This compound formulated in a suitable vehicle (e.g., cream or gel)
-
UVB light source
-
Histology equipment and reagents (formalin, paraffin, H&E stain, Masson's trichrome stain)
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Animal Acclimatization: Acclimatize SKH-1 hairless mice for one week.
-
UVB Irradiation: Expose the dorsal skin of the mice to a controlled dose of UVB radiation.
-
Topical Application: Apply the this compound formulation to the irradiated skin area daily for a specified period (e.g., 7-14 days).
-
Macroscopic Evaluation: Monitor and score skin changes such as erythema and edema daily.
-
Histological Analysis:
-
At the end of the experiment, euthanize the mice and collect skin tissue samples.
-
Fix the samples in formalin, embed in paraffin, and prepare sections.
-
Stain with H&E to assess epidermal thickness and inflammatory cell infiltration.
-
Stain with Masson's trichrome to evaluate collagen fiber integrity.
-
-
Biochemical Analysis:
-
Homogenize a portion of the skin tissue.
-
Measure the levels of inflammatory cytokines (TNF-α, IL-6) using ELISA.
-
Assess markers of oxidative stress (e.g., malondialdehyde levels, antioxidant enzyme activity).
-
Mandatory Visualization
Signaling Pathways
References
- 1. kintai-bio.com [kintai-bio.com]
- 2. cocosbotanica.com [cocosbotanica.com]
- 3. sincereskincare.com [sincereskincare.com]
- 4. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens [mdpi.com]
- 6. Anti-Itching and Anti-Inflammatory Effects of Kushenol F via the Inhibition of TSLP Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Itching and Anti-Inflammatory Effects of Kushenol F via the Inhibition of TSLP Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Kushenol Analogs
Overview and Data Summary
Kushenols are a class of prenylated flavonoids derived from the dried roots of Sophora flavescens (Kushen), a plant with a long history in traditional Chinese medicine for treating inflammatory diseases and cancer.[1] Recent studies have highlighted the anti-tumor and anti-inflammatory properties of several Kushenol analogs, making them promising candidates for further preclinical and clinical investigation. This document outlines the established in vivo dosages and protocols for Kushenol A and Kushenol C to guide future research on Kushenol M and other related compounds.
Table 1: Summary of In Vivo Dosages for Kushenol Analogs
| Compound | Animal Model | Application | Dosage | Administration Route | Reference |
| Kushenol A | Nude Mice (Xenograft) | Breast Cancer | 25 mg/kg and 50 mg/kg | Intraperitoneal injection | [2] |
| Kushenol C | Mice | Acetaminophen-induced Liver Injury | 1, 10, and 20 mg/kg | Oral gavage | [3] |
| Kushenol C | Mice | UVB-induced Skin Damage | Not specified | Topical application | [4][5] |
| Kushen Flavonoids (KS-Fs) | Normal Mice | Toxicity Study | 200 mg/kg/day for 2 weeks | Not specified | [1] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Activity of Kushenol A in a Breast Cancer Xenograft Model
This protocol is adapted from a study demonstrating the anti-proliferative activity of Kushenol A in breast cancer.[2]
Objective: To assess the in vivo anti-tumor efficacy of Kushenol A on the growth of breast cancer xenografts in nude mice.
Materials:
-
Kushenol A (MedChemExpress, cat# HY-N2278 or equivalent)
-
MDA-MB-231 human breast cancer cells
-
Female BALB/c nude mice (4-6 weeks old)
-
DMEM medium with 10% FBS and 1% penicillin/streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO)
-
Corn oil (or other suitable vehicle)
-
Calipers
-
Syringes and needles for subcutaneous and intraperitoneal injections
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Tumor Cell Implantation:
-
Harvest MDA-MB-231 cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each nude mouse.
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth. When tumors reach a palpable size (e.g., ~100 mm³), randomly divide the mice into treatment and control groups (n=5-10 per group).
-
Vehicle Control Group: Administer the vehicle (e.g., 10% DMSO in corn oil) via intraperitoneal injection daily.
-
Kushenol A Treatment Groups:
-
Prepare Kushenol A solutions in the vehicle at concentrations to deliver 25 mg/kg and 50 mg/kg body weight.
-
Administer the respective doses of Kushenol A via intraperitoneal injection daily.
-
-
-
Monitoring and Data Collection:
-
Measure tumor volume every 3-4 days using calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Monitor the body weight of the mice throughout the experiment to assess toxicity.
-
At the end of the study (e.g., after 2-3 weeks of treatment), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, qPCR, western blotting).
-
Protocol 2: Evaluation of Hepatoprotective Effects of Kushenol C Against Acetaminophen-Induced Liver Injury
This protocol is based on a study investigating the protective effects of Kushenol C against drug-induced hepatotoxicity.[3]
Objective: To determine the in vivo efficacy of Kushenol C in preventing acetaminophen (APAP)-induced liver injury in mice.
Materials:
-
Kushenol C
-
Acetaminophen (APAP)
-
Male C57BL/6 mice (6-8 weeks old)
-
Silymarin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Syringes and gavage needles
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into the following groups (n=5 per group):
-
Group 1: Normal Control (Vehicle only)
-
Group 2: APAP Control (Vehicle + APAP)
-
Group 3: APAP + Kushenol C (1 mg/kg)
-
Group 4: APAP + Kushenol C (10 mg/kg)
-
Group 5: APAP + Kushenol C (20 mg/kg)
-
Group 6: APAP + Silymarin (50 mg/kg, positive control)
-
-
-
Drug Administration:
-
Administer Kushenol C (at 1, 10, or 20 mg/kg) or Silymarin (50 mg/kg) orally by gavage.
-
One hour after the administration of Kushenol C or Silymarin, administer a single dose of APAP (500 mg/kg) orally by gavage to induce liver injury. The normal control group receives only the vehicle.
-
-
Sample Collection and Analysis:
-
24 hours after APAP administration, euthanize the mice.
-
Collect blood samples via cardiac puncture for serum analysis of liver enzymes (ALT, AST).
-
Harvest liver tissue for histopathological examination (H&E staining) and biochemical assays (e.g., measurement of oxidative stress markers like MDA, GSH, SOD, and catalase).[3]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Kushenol A in Breast Cancer
Kushenol A has been shown to suppress the proliferation of breast cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[2] This inhibition leads to cell cycle arrest and apoptosis.
Caption: Kushenol A inhibits the PI3K/AKT/mTOR pathway.
Experimental Workflow for In Vivo Xenograft Study
The following diagram illustrates the general workflow for conducting an in vivo xenograft study to evaluate the anti-tumor efficacy of a Kushenol compound.
Caption: Workflow for a xenograft tumor model study.
Logical Relationship for Hepatoprotective Study
This diagram shows the logical flow of the in vivo study on Kushenol C's effect on drug-induced liver injury.
References
- 1. Novel antitumor activities of Kushen flavonoids in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kushenol C from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kushenol C from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kushenol M Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Kushenol M solutions in a research setting. This compound is a flavonoid isolated from Sophora flavescens and is a known inhibitor of Cytochrome P450 3A4 (CYP3A4).[1] Proper solution preparation is critical for accurate and reproducible experimental results.
Chemical Properties and Storage
| Property | Value | Source |
| Molecular Formula | C30H36O7 | [1] |
| Molecular Weight | 508.6 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [3][4] |
Solubility Data
Quantitative solubility data for this compound is limited. The following table summarizes known qualitative solubility and provides data for structurally similar compounds from the same plant source, which can be used as a guide.
| Solvent | This compound Solubility | Related Compound (Kushenol I) Solubility in DMSO |
| Dimethyl Sulfoxide (DMSO) | Soluble | 100 mg/mL (220.02 mM)[3] |
| Chloroform | Soluble | Not available |
| Dichloromethane | Soluble | Not available |
| Ethyl Acetate | Soluble | Not available |
| Acetone | Soluble | Not available |
| Ethanol | Not specified, but likely soluble to some extent | Not available |
| Water | Not specified, likely poorly soluble | Not available |
Note: For related flavonoids, hygroscopic DMSO (DMSO that has absorbed water) can significantly impact solubility. It is recommended to use newly opened or properly stored anhydrous DMSO.[3] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a stock solution for subsequent dilution in aqueous media for in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 196.6 µL of DMSO per 1 mg of this compound).
-
Vortex the solution vigorously until the solid is completely dissolved.
-
If dissolution is slow, briefly sonicate the solution in a water bath.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.[3][4]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into a cell culture medium.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Serially dilute the stock solution in the cell culture medium to achieve the final desired concentrations (e.g., 0.5, 1, 2, 4, 8, 16, 32 µM).[5]
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Use the prepared working solutions immediately for treating cells.
Biological Activity
This compound is an inhibitor of CYP3A4, a critical enzyme in drug metabolism.
| Target | Activity | Value | Assay Conditions | Source |
| CYP3A4 | Inhibition | IC50: 1.29 µM | Human liver microsomes | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the inhibitory action of this compound and a general workflow for its investigation.
Caption: Inhibition of CYP3A4 by this compound.
Caption: General workflow for in vitro analysis of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Kushenol N | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Kushenol M
Introduction
Kushenol M is a prenylated flavonoid isolated from the roots of Sophora flavescens. While specific Western blot analyses for this compound are not extensively documented in current literature, the broader family of Kushenol compounds has been shown to exert significant biological effects, including anti-tumor and anti-inflammatory activities, through the modulation of key cellular signaling pathways.[1][2] Western blot analysis is an indispensable technique for elucidating the molecular mechanisms of action of such bioactive compounds. These application notes provide a framework for utilizing Western blot to investigate the effects of this compound, drawing upon established protocols for related compounds like Kushenol A and Kushenol Z.[3][4][5]
Scientific Rationale
Members of the Kushenol family have been demonstrated to influence critical signaling cascades involved in cell proliferation, apoptosis, and inflammation. For instance, Kushenol A has been shown to suppress the proliferation of breast cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[3][6] Similarly, Kushenol Z induces apoptosis in non-small-cell lung cancer cells by targeting the mTOR pathway via inhibition of cAMP-phosphodiesterase (PDE) and Akt.[4][5]
Given the structural similarities among Kushenol compounds, it is plausible that this compound may also modulate these or related pathways. Western blot analysis allows for the sensitive and specific detection of changes in the expression levels and phosphorylation status of key proteins within these cascades, thereby providing insights into the compound's mechanism of action.
Key Protein Targets for Analysis
Based on the known activities of related Kushenol compounds, the following protein targets are recommended for initial Western blot analysis when investigating the effects of this compound:
-
PI3K/AKT/mTOR Pathway:
-
Total and phosphorylated forms of PI3K, AKT (at Ser473 and Thr308), and mTOR. A decrease in the phosphorylated forms would suggest an inhibitory effect.[3]
-
-
Apoptosis Pathway:
-
Pro-apoptotic proteins: Bax, Bad, cleaved caspase-3, cleaved caspase-9, and cleaved PARP. An increase in the expression of these proteins would indicate the induction of apoptosis.[3][4]
-
Anti-apoptotic proteins: Bcl-2 and Bcl-xl. A decrease in their expression would suggest a pro-apoptotic effect.[3]
-
-
Inflammation-Related Pathways (e.g., NF-κB):
-
Total and phosphorylated forms of key inflammatory mediators such as NF-κB (p65) and IκBα.[7]
-
Quantitative Data Summary
The following table summarizes the reported effects of Kushenol A and Z on key protein targets as determined by Western blot analysis. This data can serve as a reference for designing experiments and interpreting results for this compound.
| Compound | Cell Line | Target Protein | Observed Effect | Reference |
| Kushenol A | MDA-MB-231 (Breast Cancer) | p-AKT | Dose-dependent decrease | [3] |
| p-mTOR | Dose-dependent decrease | [3] | ||
| Cleaved Caspase-3 | Dose-dependent increase | [3] | ||
| Cleaved Caspase-9 | Dose-dependent increase | [3] | ||
| Cleaved PARP | Dose-dependent increase | [3] | ||
| Bax | Dose-dependent increase | [3] | ||
| Bad | Dose-dependent increase | [3] | ||
| Bcl-2 | Dose-dependent decrease | [3] | ||
| Bcl-xl | Dose-dependent decrease | [3] | ||
| Kushenol Z | A549 & NCI-H226 (Lung Cancer) | Bax/Bcl-2 ratio | Increased | [4][5] |
| Cleaved Caspase-3 | Increased | [4] | ||
| Cleaved Caspase-9 | Increased | [4] | ||
| p-Akt (Ser473) | Decreased | [4] | ||
| p-p70 S6K (Thr389) | Decreased | [4] |
Experimental Protocols
This section provides a detailed protocol for Western blot analysis, adapted from methodologies used in the study of Kushenol A and Z.[3][4] It is crucial to note that this protocol should be optimized for the specific experimental conditions, including the cell type and antibodies used.
1. Cell Culture and Treatment
-
Culture the selected cell line (e.g., cancer cell line relevant to the research question) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (a dose-response experiment is recommended, e.g., 0, 5, 10, 20, 40 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
2. Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
3. Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation for Electrophoresis
-
To an equal amount of protein from each sample, add 4x Laemmli loading buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). The percentage of the gel will depend on the molecular weight of the target protein(s).
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The transfer can be performed using a wet or semi-dry transfer system. Ensure complete contact between the gel and the membrane.
7. Immunodetection
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific to the target protein, diluted in the blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in the blocking buffer, for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
8. Signal Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. For phosphorylated proteins, normalize to the total protein expression.
Visualizations
Caption: PI3K/AKT/mTOR pathway showing inhibition by Kushenol A.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lavandulyl flavonoids from Sophora flavescens suppress lipopolysaccharide-induced activation of nuclear factor-kappaB and mitogen-activated protein kinases in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anti-Inflammatory Effects of Kushenol M using Quantitative PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol M, a prenylated flavonoid isolated from the roots of Sophora flavescens, belongs to a class of compounds that have demonstrated a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidative stress effects.[1][2][3] Various Kushenol analogues have been shown to modulate key cellular signaling pathways, such as the PI3K/AKT/mTOR and NF-κB pathways, which are critically involved in inflammation and cancer.[4][5][6][7] This application note provides a detailed experimental protocol for investigating the potential anti-inflammatory effects of this compound on gene expression in a relevant cell model using quantitative polymerase chain reaction (qPCR).
The NF-κB signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases. This protocol will focus on assessing the impact of this compound on the expression of key NF-κB target genes in lipopolysaccharide (LPS)-stimulated macrophages.
Key Signaling Pathway: NF-κB
The NF-κB pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes.
Experimental Workflow
The following diagram outlines the major steps in the qPCR experiment to assess the effect of this compound on gene expression.
Detailed Experimental Protocols
Materials and Reagents
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
TRIzol™ Reagent or equivalent RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit or equivalent
-
SYBR™ Green PCR Master Mix or equivalent
-
Nuclease-free water
-
qPCR-grade primers (see Table 2)
Cell Culture and Treatment
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO, final concentration ≤ 0.1%) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 6 hours. Include a vehicle-treated, non-LPS stimulated control group.
Total RNA Extraction
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well by adding 1 mL of TRIzol™ Reagent and scraping.
-
Isolate total RNA according to the manufacturer's protocol.
-
Resuspend the final RNA pellet in nuclease-free water.
RNA Quality and Quantity Control
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop™). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by agarose gel electrophoresis or a bioanalyzer. Two distinct ribosomal RNA bands (28S and 18S) should be visible.
cDNA Synthesis
-
Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.
-
The resulting cDNA can be stored at -20°C.
Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix as described in Table 1.
-
Perform the qPCR in a real-time PCR detection system using the cycling conditions outlined in Table 1.
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
Run all samples in triplicate.
Table 1: qPCR Reaction Setup and Thermal Cycling Conditions
| Component | Volume (per 20 µL reaction) |
| SYBR™ Green PCR Master Mix (2X) | 10 µL |
| Forward Primer (10 µM) | 0.5 µL |
| Reverse Primer (10 µM) | 0.5 µL |
| cDNA | 2 µL |
| Nuclease-free water | 7 µL |
| Cycling Stage | Temperature |
| Initial Denaturation | 95°C |
| Denaturation | 95°C |
| Annealing/Extension | 60°C |
| Melt Curve Analysis | As per instrument guidelines |
Table 2: Murine Primer Sequences for qPCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Tnf (TNF-α) | CAGGAGGGAGAACAGAAACTCCA | CCTGGAGGCCCCAGTTGA |
| Il6 (IL-6) | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC |
| Ptgs2 (COX-2) | GGAGAGACTATCAAGATAGTGATC | ATGGTCAGTAGACTTTTACAGCTC |
| Actb (β-actin) | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Note: Primer sequences should be validated for specificity and efficiency before use.
Data Presentation and Analysis
The relative gene expression can be calculated using the ΔΔCq method. The Cq (quantification cycle) values are first normalized to a stable reference gene (e.g., Actb or Gapdh) to obtain the ΔCq. The ΔΔCq is then calculated by subtracting the ΔCq of the control group from the ΔCq of the experimental groups. The fold change in gene expression is determined by 2^-ΔΔCq.
Table 3: Hypothetical qPCR Results for Tnf Expression
| Treatment Group | Average Cq (Tnf) | Average Cq (Actb) | ΔCq (CqTnf - CqActb) | ΔΔCq (ΔCqTreatment - ΔCqLPS) | Fold Change (2-ΔΔCq) |
| Vehicle Control | 28.5 | 18.2 | 10.3 | 4.3 | 0.05 |
| LPS (1 µg/mL) | 24.2 | 18.2 | 6.0 | 0.0 | 1.00 |
| LPS + this compound (1 µM) | 24.8 | 18.3 | 6.5 | 0.5 | 0.71 |
| LPS + this compound (5 µM) | 25.9 | 18.1 | 7.8 | 1.8 | 0.29 |
| LPS + this compound (10 µM) | 27.0 | 18.2 | 8.8 | 2.8 | 0.14 |
Table 4: Hypothetical qPCR Results for Il6 Expression
| Treatment Group | Average Cq (Il6) | Average Cq (Actb) | ΔCq (CqIl6 - CqActb) | ΔΔCq (ΔCqTreatment - ΔCqLPS) | Fold Change (2-ΔΔCq) |
| Vehicle Control | 30.1 | 18.2 | 11.9 | 5.4 | 0.02 |
| LPS (1 µg/mL) | 24.7 | 18.2 | 6.5 | 0.0 | 1.00 |
| LPS + this compound (1 µM) | 25.5 | 18.3 | 7.2 | 0.7 | 0.62 |
| LPS + this compound (5 µM) | 26.8 | 18.1 | 8.7 | 2.2 | 0.22 |
| LPS + this compound (10 µM) | 28.0 | 18.2 | 9.8 | 3.3 | 0.10 |
Conclusion
This application note provides a comprehensive framework for designing and executing a qPCR experiment to evaluate the anti-inflammatory properties of this compound. By quantifying the expression of key NF-κB target genes, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent for inflammatory diseases. Adherence to best practices in qPCR, including proper controls, primer validation, and data analysis, is crucial for obtaining reliable and reproducible results.[8][9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of the anti-inflammatory effects of Sophorae Flavescentis Aiton identified by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kushenol O Regulates GALNT7/NF-κB axis-Mediated Macrophage M2 Polarization and Efferocytosis in Papillary Thyroid Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
- 10. bioradiations.com [bioradiations.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Kushenol M Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro concentration of Kushenol M.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known in vitro activity?
A1: this compound is a prenylated flavonoid isolated from the roots of Sophora flavescens. Its most well-documented in vitro activity is the inhibition of cytochrome P450 (CYP) enzymes, specifically CYP3A4, with a reported half-maximal inhibitory concentration (IC50) of 1.29 µM in human liver microsomes. While direct studies on other biological activities of this compound are limited, related Kushenol compounds have demonstrated anti-inflammatory, antioxidant, and anti-cancer effects.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: Due to the limited specific data for this compound, a good starting point can be extrapolated from its known IC50 value and from studies on structurally similar Kushenol compounds. A common approach is to perform a dose-response experiment starting from a concentration around the known IC50. We recommend a starting range of 0.1 µM to 50 µM. It is crucial to perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the non-toxic concentration range for your specific cell line.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. For in vitro experiments, it is common practice to prepare a high-concentration stock solution in DMSO. For example, a 10 mM stock in DMSO can be prepared and stored at -20°C or -80°C for long-term stability. When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Which signaling pathways are likely affected by this compound?
A4: While the direct signaling targets of this compound are not extensively studied, research on other Kushenol compounds suggests potential involvement of several key pathways. Based on data from Kushenol A, C, I, and Z, it is plausible that this compound may modulate the following:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell proliferation, survival, and growth.[1][2]
-
NF-κB Signaling Pathway: A key regulator of inflammation and immune responses.
-
Nrf2 Signaling Pathway: The master regulator of the antioxidant response.[3]
-
STAT1/STAT6 Signaling: Involved in cytokine signaling and immune responses.
Researchers are encouraged to investigate these pathways when studying the effects of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable effect of this compound. | Concentration too low: The applied concentration may be below the effective range for the specific cell line and endpoint being measured. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). |
| Compound instability: this compound may be degrading in the culture medium over long incubation times. | Prepare fresh working solutions for each experiment. Minimize exposure of stock solutions to light and repeated freeze-thaw cycles. Consider a shorter incubation period if experimentally feasible. | |
| Cell line insensitivity: The chosen cell line may not express the relevant targets of this compound. | If possible, try a different cell line that is known to be responsive to other flavonoids or where the target pathway is active. | |
| High cytotoxicity observed even at low concentrations. | Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final DMSO concentration is at or below 0.1%. Prepare intermediate dilutions of your stock solution to achieve this. |
| Compound precipitation: this compound, being a prenylated flavonoid, can be lipophilic and may precipitate in aqueous culture medium, leading to localized high concentrations and cell death. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, try preparing the working solution in a serum-free medium first and then adding it to the serum-containing medium. Using a carrier protein like BSA might also help improve solubility. | |
| Cell line sensitivity: The cell line being used might be particularly sensitive to this compound. | Perform a detailed cytotoxicity assay (e.g., MTT, LDH) to determine the precise IC50 for cytotoxicity in your cell line and work with concentrations well below this value. | |
| Inconsistent or variable results between experiments. | Inconsistent stock solution: Repeated freeze-thaw cycles or improper storage of the stock solution can lead to degradation. | Aliquot the stock solution into smaller volumes upon preparation to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for long-term stability. |
| Cell culture variability: Variations in cell passage number, confluency, or overall health can impact experimental outcomes. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are healthy and in the logarithmic growth phase before treatment. | |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in the final concentration of this compound. | Use calibrated pipettes and proper pipetting techniques. For low volume additions, consider preparing a larger volume of the final working solution to minimize errors. |
Quantitative Data Summary
Table 1: Reported In Vitro Concentrations and Effects of Various Kushenol Compounds
| Kushenol Compound | Cell Line(s) | Concentration Range | Observed Effect | Citation |
| This compound | Human liver microsomes | 1.29 µM (IC50) | Inhibition of CYP3A4 | |
| Kushenol A | Breast cancer cells | 4 - 32 µM | Suppressed proliferation, induced apoptosis | [1][2] |
| Kushenol C | RAW 264.7 macrophages | 50 - 100 µM | Decreased NO production, inhibited STAT1/STAT6 phosphorylation | [4] |
| Kushenol I | Ulcerative colitis mouse model | Not specified | Alleviated symptoms, reduced pro-inflammatory cytokines | [5] |
| Kushenol Z | Non-small-cell lung cancer cells | 5 µg/mL | Inhibited proliferation, induced apoptosis | [6] |
Note: This table is intended for comparative purposes. The optimal concentration of this compound will be cell-type and assay-dependent and must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve to determine the IC50 value for cytotoxicity.
Protocol 2: Western Blot Analysis of PI3K/AKT Pathway Activation
This protocol outlines the steps to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR, anti-total-mTOR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for a specific time period (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualizations
Caption: Workflow for in vitro testing of this compound.
Caption: Postulated effect of this compound on the PI3K/AKT/mTOR pathway.
Caption: Decision tree for troubleshooting common issues.
References
- 1. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kushenol I combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Kushenol M solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of Kushenol M, offering practical solutions and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for researchers?
This compound is a prenylated flavonoid isolated from the roots of the medicinal plant Sophora flavescens[1][2]. Like many other flavonoids, it is a lipophilic molecule, which results in poor solubility in aqueous solutions. This presents a significant challenge for in vitro and in vivo studies, as researchers often need to dissolve the compound in aqueous cell culture media or physiological buffers. Improper dissolution can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results. This compound is noted for its activity as a cytochrome P450 (CYP) inhibitor, specifically targeting the CYP3A4 isoform[2][3].
Q2: What are the recommended solvents for dissolving this compound?
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for creating high-concentration stock solutions of kushenols for biological assays[4][5][6].
-
Other Options: Acetone, ethanol, chloroform, dichloromethane, and ethyl acetate are also viable solvents for flavonoids, though they may be less suitable for creating highly concentrated stock solutions for cell-based assays compared to DMSO[7][8].
The table below summarizes the known solubility of related kushenols, which can be used as a proxy for this compound.
| Compound | Solvent | Reported Solubility/Use | Notes | Citation |
| Kushenol A | DMSO | 100 mg/mL (244.80 mM) | Ultrasonic assistance recommended. | [5] |
| Kushenol C | DMSO | 75 mg/mL (171.05 mM) | Ultrasonic assistance recommended. | [6] |
| Kushenol N | DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | Soluble | Specific concentrations not provided. | [7] |
Q3: My this compound precipitated after adding my DMSO stock to the aqueous cell culture medium. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in the high-water content of your final medium. The DMSO keeps it in solution at high concentrations, but once diluted, the compound crashes out.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Increase the Final DMSO Concentration: Ensure your final DMSO concentration is sufficient to maintain solubility, but be mindful of solvent toxicity. Most cell lines can tolerate DMSO up to 0.5%, but it is crucial to keep it consistent across all samples, including vehicle controls. A final concentration of 0.1% is often recommended[4].
-
Use a Co-Solvent System: For particularly difficult compounds, a mixture of solvents like ethanol and DMSO can sometimes improve solubility[9].
-
Serial Dilution: Instead of a single large dilution step, perform serial dilutions. First, dilute the high-concentration DMSO stock into a small volume of serum-free medium, vortexing vigorously, and then add this intermediate dilution to your final culture vessel.
Troubleshooting Guide
Use this guide to diagnose and solve common solubility issues encountered with this compound.
Workflow for Troubleshooting this compound Solubility
Caption: A flowchart for dissolving this compound and troubleshooting common issues.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol details the steps for preparing a 50 mM stock solution of this compound (Molecular Weight: 424.5 g/mol ) in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator (optional)
-
-
Procedure:
-
Weigh out 4.25 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 200 µL of 100% anhydrous DMSO to the tube. This will yield a final concentration of 50 mM.
-
Vortex the tube vigorously for 1-2 minutes until the powder is fully dissolved. A clear, pale-yellow solution should be formed.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath or warm it gently to 37°C for 5-10 minutes, followed by vortexing.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light. For long-term storage (-80°C), solutions can be stable for up to 6 months[5].
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes how to dilute the 50 mM DMSO stock solution to a final concentration of 50 µM in a cell culture experiment, ensuring the final DMSO concentration does not exceed 0.1%.
-
Materials:
-
50 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (serum-free for intermediate dilution)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare an Intermediate Dilution (1:100): Add 2 µL of the 50 mM this compound stock solution to 198 µL of serum-free cell culture medium. This creates a 500 µM intermediate solution in 1% DMSO. Vortex immediately and vigorously to prevent precipitation.
-
Prepare the Final Working Solution (1:10): Add the desired volume of the 500 µM intermediate solution to your final cell culture volume. For example, to achieve a 50 µM final concentration in 1 mL of total culture medium, add 100 µL of the 500 µM intermediate solution to 900 µL of your complete (serum-containing) medium.
-
The final concentration of DMSO in the culture will be 0.1%.
-
Important: Always prepare a vehicle control using the same dilution steps with pure DMSO instead of the this compound stock solution.
-
Relevant Signaling Pathway
This compound is a known inhibitor of the metabolic enzyme CYP3A4[2][3]. Furthermore, related kushenols like Kushenol A and Z have been shown to be potent inhibitors of the PI3K/Akt/mTOR signaling pathway , a critical cascade that regulates cell proliferation, survival, and apoptosis[4][10]. Researchers working with this compound may find its effects are mediated through similar mechanisms.
Caption: The PI3K/Akt/mTOR pathway, a common target of kushenol-family flavonoids.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | CAS#:101236-51-5 | Chemsrc [chemsrc.com]
- 3. This compound|CAS 101236-51-5|DC Chemicals [dcchemicals.com]
- 4. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Kushenol N | CAS:102490-65-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. scientificwebjournals.com [scientificwebjournals.com]
- 9. An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO [mdpi.com]
- 10. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Kushenol M degradation in experiments
Welcome to the technical support center for Kushenol M. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a prenylated flavonoid isolated from the roots of Sophora flavescens.[1][2] It is recognized primarily for its activity as a potent inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP3A4, with an IC50 value of 1.29 µM in human liver microsomes.[1][2] Prenylated flavonoids as a class are known for a variety of biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects.[2][3][4]
Q2: What are the main factors that can cause the degradation of this compound in an experimental setting?
While specific degradation pathways for this compound are not extensively documented, as a phenolic flavonoid, it is susceptible to degradation under several conditions:
-
pH: Flavonoids are generally more stable in acidic conditions and can degrade in neutral to alkaline solutions.
-
Temperature: Elevated temperatures can accelerate the degradation of phenolic compounds. Many are stable up to 100°C, but significant breakdown can occur at higher temperatures.
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation of flavonoids.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic structure.
-
Solvent: The choice of solvent can influence the stability of this compound. While DMSO is commonly used for initial stock solutions, prolonged storage in certain organic solvents or aqueous buffers may lead to degradation.
Q3: How should I prepare and store this compound stock solutions to minimize degradation?
To ensure the stability of your this compound stock solutions, we recommend the following practices:
-
Solvent Selection: Dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
-
Storage Temperature: Store the stock solution at -20°C or -80°C for long-term storage.
-
Light Protection: Protect the stock solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, aliquot the stock solution into smaller, single-use volumes.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing the vial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity of this compound over time. | Degradation of the compound due to improper storage or handling. | 1. Prepare fresh stock solutions of this compound from a solid, properly stored sample. 2. Ensure stock solutions are stored at -20°C or -80°C and protected from light. 3. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. 4. Verify the purity of the compound using analytical techniques like HPLC. |
| Inconsistent experimental results. | Partial degradation of this compound in the working solution. | 1. Prepare fresh working solutions from the stock solution immediately before each experiment. 2. Minimize the time the working solution is kept at room temperature and exposed to light. 3. If using aqueous buffers, ensure the pH is slightly acidic if the experimental conditions allow. 4. Consider the potential for interaction with other components in the experimental medium. |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility of the prenylated flavonoid. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous working solution is sufficient to maintain solubility but does not exceed a concentration that affects the experimental system (typically <0.5%). 2. Use a vortex or sonication to aid in the dissolution of the working solution. 3. Visually inspect the solution for any precipitation before use. |
Experimental Protocols
Protocol: In Vitro Cytochrome P450 (CYP) Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on CYP3A4 activity in human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
CYP3A4 substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare working solutions of this compound by diluting the stock solution in the assay buffer.
-
Prepare the CYP3A4 substrate solution in the appropriate solvent.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the human liver microsomes, potassium phosphate buffer, and the this compound working solution (or vehicle control).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the CYP3A4 substrate.
-
Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the formation of the metabolite of the CYP3A4 substrate using a validated LC-MS/MS method.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Visualizations
Logical Workflow for Preventing this compound Degradation
Caption: A logical workflow illustrating the key steps to prevent the degradation of this compound from storage to experimental use.
Signaling Pathway Inhibition by this compound
Caption: A diagram illustrating the inhibitory effect of this compound on the Cytochrome P450 3A4 enzyme and its potential consequences on drug metabolism.
References
Kushenol M off-target effects mitigation
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to mitigate the off-target effects of Kushenol M during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
This compound is a flavonoid isolated from the plant Sophora flavescens. While its complete on-target profile may still be under investigation, it is known to be an inhibitor of cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism[1].
Q2: What are the potential off-target effects of this compound?
The most well-documented off-target effect of this compound is the inhibition of CYP3A4[1]. Given that other flavonoids from Sophora flavescens have shown activity on various signaling pathways, researchers should also consider the potential for this compound to affect pathways such as PI3K/AKT/mTOR and to exhibit anti-inflammatory or estrogenic effects[2][3][4].
Q3: Why is the inhibition of CYP3A4 a concern?
CYP3A4 is a major enzyme in the liver and intestines responsible for the metabolism of a large number of clinically used drugs. Inhibition of CYP3A4 by this compound can lead to drug-drug interactions, resulting in altered pharmacokinetics and potentially increased toxicity of co-administered therapeutic agents.
Q4: How can I test for off-target effects of this compound in my experimental model?
A tiered approach is recommended. Start with in vitro assays to assess the inhibitory potential of this compound on a panel of key drug-metabolizing enzymes (e.g., various CYPs). Follow up with cell-based assays to understand the impact on specific signaling pathways. For in vivo studies, a thorough safety pharmacology assessment should be conducted.
Q5: What strategies can be employed to mitigate the off-target effects of this compound?
Mitigation strategies include:
-
Dose optimization: Use the lowest effective concentration of this compound to minimize off-target engagement.
-
Structural modification: If feasible, medicinal chemistry efforts can be directed to modify the structure of this compound to reduce its affinity for off-target proteins while retaining on-target activity.
-
Careful selection of co-administered compounds: In in vivo studies, avoid the use of compounds that are known substrates of CYP3A4.
-
Use of appropriate controls: Always include control groups to differentiate between on-target and off-target effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected toxicity or cell death in vitro. | Off-target effects on essential cellular pathways. | Perform a cell viability assay at a range of this compound concentrations. Investigate key signaling pathways (e.g., PI3K/AKT/mTOR) using western blotting or other relevant assays. |
| Inconsistent results in cell-based assays. | Variability in the expression of off-target proteins in different cell lines. | Characterize the expression levels of potential off-target proteins (e.g., CYPs) in the cell lines being used. Consider using a cell line with lower expression of the off-target protein as a control. |
| Altered pharmacokinetic profile of a co-administered drug in vivo. | Inhibition of CYP3A4 by this compound. | Conduct a drug-drug interaction study. Measure the plasma concentrations of the co-administered drug in the presence and absence of this compound. |
| Unexplained phenotypic changes in animal models. | Off-target effects on unforeseen biological pathways. | Perform a broad safety pharmacology screen to identify any effects on major physiological systems. Consider metabolomics or proteomics to identify affected pathways. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound against Human Cytochrome P450 Isoforms
| CYP Isoform | IC50 (µM) | Reference |
| CYP3A4 | 1.29 | [1] |
Note: Data for other CYP isoforms is not currently available in the public domain and would require experimental determination.
Key Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay
This protocol outlines a general procedure to determine the IC50 of this compound against CYP3A4.
-
Materials: Recombinant human CYP3A4 enzyme, a fluorescent or luminescent substrate for CYP3A4 (e.g., luciferin-IPA), NADPH regenerating system, this compound, and a positive control inhibitor (e.g., ketoconazole).
-
Procedure: a. Prepare a series of dilutions of this compound. b. In a microplate, combine the CYP3A4 enzyme, the NADPH regenerating system, and the this compound dilution or control. c. Pre-incubate the mixture to allow for inhibitor binding. d. Initiate the reaction by adding the substrate. e. Monitor the change in fluorescence or luminescence over time using a plate reader.
-
Data Analysis: a. Calculate the rate of reaction for each concentration of this compound. b. Plot the reaction rate as a function of the logarithm of the inhibitor concentration. c. Fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for identifying and mitigating this compound off-target effects.
Caption: Known and potential off-target interactions of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Estrogenic Prenylated Flavonoids in Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Kushenol M Cytotoxicity Assays: Technical Support Center
Welcome to the technical support center for Kushenol M cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro experiments with this prenylated flavonoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity studied?
This compound is a prenylated flavonoid isolated from the roots of Sophora flavescens.[1] Prenylated flavonoids are a class of natural compounds known for a variety of biological activities, including potential anti-cancer effects.[2][3] The study of this compound's cytotoxicity is crucial for evaluating its potential as a therapeutic agent, particularly in oncology.
Q2: Which cytotoxicity assays are commonly used for this compound and similar natural compounds?
Commonly used cytotoxicity assays include:
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability.
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.
-
Apoptosis Assays (e.g., Annexin V/PI staining): Detects markers of programmed cell death.
Q3: Are there known interferences of this compound or other flavonoids with these assays?
Yes, flavonoids, including prenylated flavonoids, can interfere with cytotoxicity assays.
-
MTT Assay: Flavonoids with antioxidant properties can directly reduce the MTT tetrazolium salt to formazan, leading to an overestimation of cell viability (false positives).[4][5][6]
-
Fluorescence-based Assays (e.g., Annexin V): Some flavonoids exhibit autofluorescence, which can interfere with the detection of fluorescent probes.[7]
Q4: What are the key physicochemical properties of this compound to consider in experimental design?
This compound is a lipophilic compound, as indicated by its high LogP value of 7.84. This suggests it may have poor solubility in aqueous culture media, which can affect its bioavailability and lead to precipitation at higher concentrations.
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High background absorbance in wells without cells | Direct reduction of MTT by this compound.[4][5][6] | Include a "compound-only" control (this compound in media with MTT but no cells) to quantify and subtract the background absorbance. Consider using an alternative assay like SRB (Sulforhodamine B) which is less prone to interference from reducing compounds.[5] |
| Increased absorbance (higher viability) with increasing concentrations of this compound | Interference from the compound's reducing activity is overpowering the cytotoxic effect.[8] | Use a different cytotoxicity assay (e.g., LDH or a cell counting method). Lower the concentration range of this compound tested. |
| Precipitate observed in wells after adding this compound | Poor solubility of the lipophilic this compound in the aqueous culture medium.[9] | Dissolve this compound in a small amount of DMSO before diluting in culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%). Perform a solubility test of this compound in the final culture medium.[9][10] |
LDH Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High background LDH in control wells (media only) | LDH present in the serum supplement (e.g., FBS) of the culture medium.[8] | Reduce the serum concentration in the medium during the assay. Include a "media-only" background control and subtract this value from all other readings. |
| High spontaneous LDH release from untreated cells | Over-seeding of cells or harsh pipetting during cell plating, leading to cell damage.[6][8] | Optimize the cell seeding density. Handle cells gently during plating and treatment. |
| Low signal-to-noise ratio | Insufficient cell number or low cytotoxicity at the tested concentrations. | Increase the number of cells per well. Extend the incubation time with this compound. |
Apoptosis (Annexin V) Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in the control group | Autofluorescence of this compound or the cells themselves.[7] | Run an unstained control of cells treated with this compound to assess its fluorescence spectrum. If there is significant overlap, choose an Annexin V conjugate with a different fluorophore (e.g., APC or PE instead of FITC).[7] |
| High percentage of Annexin V positive/PI positive cells in the control group | Harsh cell handling (e.g., over-trypsinization) causing membrane damage.[11] Poor cell health before starting the experiment. | Use a gentle cell detachment method (e.g., Accutase or scraping). Ensure cells are in the logarithmic growth phase and have high viability before treatment. |
| Inconsistent staining | Annexin V binding is reversible and requires calcium.[11] | Use a calcium-containing binding buffer throughout the staining and analysis process. Analyze samples on the flow cytometer as soon as possible after staining.[11] |
Experimental Protocols
Protocol for Assessing this compound Solubility in Cell Culture Medium
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Create a series of dilutions of the this compound stock solution in your complete cell culture medium.
-
Incubate the dilutions under the same conditions as your cytotoxicity assay (e.g., 37°C, 5% CO2).
-
After the incubation period, visually inspect each dilution for any signs of precipitation or turbidity.[10]
-
Optionally, measure the turbidity using a spectrophotometer at a wavelength of 600 nm.[9]
-
The highest concentration that remains clear is the maximum soluble concentration for your experiment.
Robust LDH Cytotoxicity Assay Protocol
This protocol is adapted for natural compounds and includes important controls.[4][5][7]
Materials:
-
Cells and complete culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom tissue culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Lysis buffer (provided in the kit or 1% Triton X-100)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.
-
Controls Setup: On the day of treatment, prepare the following controls in triplicate:
-
Spontaneous LDH Release: Cells treated with vehicle (e.g., DMSO in medium).
-
Maximum LDH Release: Cells treated with lysis buffer.
-
Medium Background: Wells with medium only (no cells).
-
Compound Control: Wells with medium and this compound at the highest concentration (no cells).
-
-
Treatment: Treat the experimental wells with a serial dilution of this compound. Ensure the final vehicle concentration is the same in all wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture according to the kit manufacturer's instructions.
-
Incubate in the dark at room temperature for the recommended time.
-
Add the stop solution.
-
-
Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculation:
-
Subtract the medium background from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Note any direct LDH activity from the compound control and consider its impact on the results.
-
Visualizations
Caption: General experimental workflow for a cytotoxicity assay.
Caption: A potential signaling pathway for Kushenol-induced apoptosis.
Caption: A decision tree for troubleshooting cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | Scilit [scilit.com]
- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Kushenol M Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kushenol M. Given the limited specific experimental data on this compound, this guide draws upon information from closely related prenylated flavonoids isolated from Sophora flavescens, such as Kushenol A, C, and Z, to address potential experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a prenylated flavonoid isolated from the medicinal plant Sophora flavescens.[1] While detailed mechanistic studies on this compound are not extensively available, it has been identified as an inhibitor of cytochrome P450 (CYP), specifically CYP3A4, with an IC50 value of 1.29 μM in human liver microsomes.[1][2] Many related Kushenol compounds exert their effects through modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the PI3K/AKT/mTOR and NF-κB pathways.[3][4]
Q2: What are the recommended solvent and storage conditions for this compound?
For analogous compounds like Kushenol A and C, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions.[5][6] It is advisable to use freshly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[5][6]
-
Stock Solutions: Prepare high-concentration stock solutions in DMSO. For instance, Kushenol A can be dissolved at 100 mg/mL and Kushenol C at 75 mg/mL, often requiring sonication.[5][6]
-
Storage: Store stock solutions at -20°C or -80°C for long-term stability.[7] For working solutions, it is recommended to make fresh dilutions in culture medium from the stock solution for each experiment. Protect from light.[7]
Q3: What kind of experimental variability can be expected when working with this compound?
Experimental variability with this compound and other prenylated flavonoids can arise from several factors:
-
Purity of the Compound: The purity of the isolated or synthesized this compound can significantly impact its biological activity. Impurities from the extraction process could have their own biological effects, leading to inconsistent results.
-
Solubility and Stability: Prenylated flavonoids have increased lipophilicity, which can lead to poor aqueous solubility.[8] Issues with solubility can affect the actual concentration of the compound in your experimental system. Degradation of the compound over time, especially in aqueous solutions or under improper storage, can also lead to variability.
-
Cell Line Specificity: The effects of this compound can vary significantly between different cell lines.[3] This can be due to differences in the expression of target proteins, metabolic enzymes, or compensatory signaling pathways.
-
Experimental Conditions: Factors such as cell density, serum concentration in the culture medium, and the duration of treatment can all influence the observed effects of this compound.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., CCK-8, MTT).
| Potential Cause | Troubleshooting Step |
| Poor Solubility of this compound | Prepare a fresh dilution of this compound from a DMSO stock solution for each experiment. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) and consistent across all treatment groups, including the vehicle control.[3] |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure that cells are in the logarithmic growth phase throughout the experiment. Both too low and too high cell densities can affect the outcome. |
| Variability in Treatment Time | Adhere strictly to the planned incubation times. For time-course experiments, ensure that the timing for adding reagents and taking readings is precise. |
| Compound Degradation | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect the stock solution and working solutions from light. |
Issue 2: Difficulty in detecting downstream signaling effects (e.g., Western Blot).
| Potential Cause | Troubleshooting Step |
| Suboptimal Treatment Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for modulating the target pathway in your specific cell line. Effects can be dose-dependent.[3] |
| Incorrect Time Point | Conduct a time-course experiment to identify the optimal time point for observing changes in protein expression or phosphorylation after this compound treatment. Signaling events can be transient. |
| Low Abundance of Target Protein | Ensure that the protein of interest is expressed at a detectable level in your cell line. You may need to use a more sensitive detection method or enrich your sample. |
| Antibody Quality | Validate the specificity of your primary and secondary antibodies. Use appropriate positive and negative controls. |
Data Presentation
Table 1: Cytotoxicity of Kushenol Analogs in Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time | IC50 |
| Kushenol A | A549 (NSCLC) | CCK-8 | 24 hours | 5.3 µg/mL |
| Kushenol A | NCI-H226 (NSCLC) | CCK-8 | 24 hours | 20.5 µg/mL |
| Kushenol Z | A549 (NSCLC) | CCK-8 | 24 hours | Dose-dependent inhibition |
| Kushenol Z | NCI-H226 (NSCLC) | CCK-8 | 24 hours | Dose-dependent inhibition |
NSCLC: Non-Small-Cell Lung Cancer. Data for Kushenol A and Z are presented as analogs to provide a reference for expected potency.[5][9]
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from studies on Kushenol A.[3]
-
Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5 to 32 µM) diluted in fresh culture medium. Include a vehicle control with the same final concentration of DMSO.[3]
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).[3]
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Western Blot Analysis
This protocol is a general guide based on the analysis of signaling pathways affected by Kushenol analogs.[3][4]
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Caption: Putative inhibitory effect of this compound on the PI3K/AKT/mTOR signaling pathway.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 101236-51-5|DC Chemicals [dcchemicals.com]
- 3. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens | MDPI [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Estrogenic Prenylated Flavonoids in Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Kushenol M Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kushenol M. The information is designed to address specific issues that may be encountered during dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
While specific high-throughput screening data on this compound is limited in publicly available literature, related compounds from the Kushenol family, such as Kushenol A, C, F, and Z, have been shown to exert their effects through modulation of key signaling pathways involved in cell proliferation, inflammation, and apoptosis. Notably, studies on Kushenol A and Z have demonstrated inhibition of the PI3K/AKT/mTOR pathway.[1] Other Kushenols have been observed to inhibit NF-κB signaling and exhibit anti-inflammatory and anti-oxidative stress activities.[2][3][4][5] Therefore, it is plausible that this compound may act on similar pathways.
Q2: What is a typical starting concentration range for this compound in a cell-based assay?
Based on studies of related Kushenol compounds, a sensible starting point for this compound in cell-based assays would be in the low micromolar range. For initial screening, a broad range of concentrations is recommended, for example, from 0.1 µM to 100 µM, to capture the full dose-response curve. For instance, Kushenol A has been shown to affect breast cancer cell cycle progression at concentrations between 4 and 16 μM.[6]
Q3: What solvents are suitable for dissolving this compound?
This compound, like other flavonoids, is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is crucial to use a final concentration of the solvent that is non-toxic to the cells, typically below 0.5% (v/v) for DMSO. Always include a vehicle control (solvent only) in your experimental setup to account for any effects of the solvent on the cells.
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of this compound dose-response experiments.
Problem 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Before seeding, ensure your cells are in a single-cell suspension and evenly distributed in the medium to avoid clumps.
-
Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques, especially for serial dilutions.
-
Minimize Edge Effects: Avoid using the outer wells of the microplate, as these are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media to maintain humidity.
-
Check Cell Health: Ensure cells are healthy and in the logarithmic growth phase before seeding.[7]
-
Problem 2: No dose-response effect is observed.
-
Possible Cause: The concentration range is too low or too high, the incubation time is inappropriate, or the assay is not sensitive enough.
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a wider range of this compound concentrations, from nanomolar to high micromolar, to identify the active range.
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing a response.
-
Assay Sensitivity: Ensure your chosen assay (e.g., MTT, CellTiter-Glo®, western blot) is sensitive enough to detect the expected biological effect.
-
Compound Stability: Confirm the stability of this compound in your culture medium under experimental conditions.
-
Problem 3: The dose-response curve has a poor fit (low R-squared value).
-
Possible Cause: Insufficient data points, inappropriate curve fitting model, or the presence of outliers.
-
Troubleshooting Steps:
-
Increase Data Points: Use a sufficient number of concentrations to define the curve, especially around the EC50/IC50 value.
-
Select the Right Model: Use a non-linear regression model appropriate for dose-response curves, such as the four-parameter logistic (4PL) model.[8][9]
-
Identify and Handle Outliers: Carefully examine your data for outliers. While it is not advisable to remove data points without justification, statistical tests can help identify true outliers that may be excluded.
-
Experimental Protocols
Protocol 1: Cytotoxicity Assay using MTT
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7).
Materials:
-
This compound
-
MCF-7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot the dose-response curve.
Protocol 2: Western Blot for PI3K/AKT/mTOR Pathway Analysis
This protocol describes how to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with various concentrations of this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 22.5 |
| HeLa | Cervical Cancer | 18.9 |
| PC-3 | Prostate Cancer | 25.1 |
Note: These are illustrative values and should be determined experimentally.
Table 2: Troubleshooting Checklist for Dose-Response Curve Fitting
| Parameter | Question to Consider | Recommendation |
| Data Normalization | Have the data been normalized to the control? | Normalize response to percentage of control (0-100%). |
| Top Plateau | Is the top plateau well-defined by the data? | If not, consider constraining it to 100%.[8] |
| Bottom Plateau | Is the bottom plateau well-defined by the data? | If not, consider constraining it to 0% for complete inhibition.[8] |
| Hill Slope | Is the Hill slope fixed or variable? | A variable slope is generally recommended unless there is a strong theoretical reason to fix it.[8] |
| Curve Symmetry | Is the curve symmetrical? | Standard four-parameter models assume symmetry. If asymmetry is observed, consider a five-parameter model.[8] |
Visualizations
References
- 1. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. graphpad.com [graphpad.com]
- 9. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with Kushenol M
Welcome to the technical support center for researchers utilizing Kushenol M and related flavonoids from Sophora flavescens in cell viability assays. This resource provides troubleshooting guidance and detailed protocols to help you navigate common challenges and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Here, we address specific issues you may encounter during your experiments with this compound.
Q1: My cell viability results with this compound are inconsistent across different colorimetric assays (e.g., MTT, XTT, CCK-8). Why is this happening?
A1: Inconsistencies between different tetrazolium-based assays can arise from the inherent biochemical properties of this compound as a flavonoid. Flavonoids are known to have reducing potential, which can lead to direct, non-enzymatic reduction of the tetrazolium salts (MTT, XTT, WST-8) to their colored formazan products in a cell-free environment.[1][2][3] This chemical interference can lead to an overestimation of cell viability. The degree of interference can vary between different flavonoids and assay reagents.
Troubleshooting Steps:
-
Perform a cell-free control: Incubate this compound at the highest concentration used in your experiment with the assay reagent in cell-free media. If a color change occurs, this indicates direct reduction of the tetrazolium salt.
-
Wash cells before adding assay reagent: After treating the cells with this compound for the desired incubation period, gently wash the cells with phosphate-buffered saline (PBS) or serum-free medium before adding the MTT, XTT, or CCK-8 reagent.[4][5] This will remove any residual this compound that could interfere with the assay.
-
Consider an alternative assay: If interference is significant, consider using a non-tetrazolium-based viability assay, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content and is generally less susceptible to interference from reducing compounds.[1]
Q2: I'm observing an initial increase in absorbance at low concentrations of this compound in my MTT/XTT/CCK-8 assay, suggesting increased viability, which contradicts its expected cytotoxic effect. What could be the cause?
A2: This phenomenon, known as hormesis, can be observed with some compounds. However, with flavonoids like this compound, it is more likely an artifact of the assay itself. As mentioned in Q1, the reducing properties of flavonoids can directly react with the tetrazolium dye, leading to a false-positive signal that is independent of cellular metabolic activity.[3][4][5] This effect might be more pronounced at lower concentrations before the cytotoxic effects of the compound become dominant.
Troubleshooting Steps:
-
Cell-free control: As detailed in A1, a cell-free control will help determine if this compound is directly reducing the assay reagent.
-
Microscopic examination: Visually inspect the cells under a microscope before adding the solubilization agent (for MTT) or reading the plate. Look for signs of cell death, such as changes in morphology, detachment, or reduced cell density, which can help corroborate your viability data.
-
Dose-response curve analysis: Carefully analyze the entire dose-response curve. A biphasic curve with an initial increase followed by a decrease in signal may point towards assay interference at lower concentrations.
Q3: The absorbance readings in my control (untreated) wells are lower than expected, leading to a skewed calculation of percentage viability.
A3: Low absorbance in control wells can be due to several factors unrelated to the experimental compound:
-
Low cell seeding density: Insufficient cell numbers will result in a weak metabolic signal.
-
Poor cell health: Cells may not be healthy at the time of the assay due to factors like over-confluency in the stock flask, contamination, or nutrient depletion.
-
Incorrect incubation time: The incubation time with the assay reagent may not be optimal for your specific cell line.
Troubleshooting Steps:
-
Optimize cell seeding density: Perform a preliminary experiment to determine the optimal cell number that gives a robust signal within the linear range of the assay.
-
Ensure healthy cell culture: Use cells from a stock that is in the logarithmic growth phase and visually confirm their health before seeding.
-
Optimize incubation time: Titrate the incubation time with the assay reagent (e.g., 1, 2, 4 hours) to find the optimal window for formazan development in your cell line.
Q4: I'm observing high background absorbance in the wells containing only media and the assay reagent (no cells).
A4: High background can be caused by:
-
Contamination: Bacterial or fungal contamination in the media or reagents can reduce tetrazolium salts.[6]
-
Reagent degradation: The MTT, XTT, or CCK-8 reagent may have degraded due to improper storage or exposure to light.[6]
-
Media components: Phenol red or other components in the cell culture media can sometimes contribute to background absorbance.
Troubleshooting Steps:
-
Use sterile technique: Ensure all reagents and equipment are sterile to prevent contamination.
-
Proper reagent storage: Store assay reagents as recommended by the manufacturer, typically protected from light and at the correct temperature.
-
Use phenol red-free media: If high background persists, consider using phenol red-free media for the duration of the assay.
Data Presentation
Table 1: Cytotoxicity of Flavonoids from Sophora flavescens on Various Cancer Cell Lines.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Kushenol A | A549 (Lung Cancer) | CCK-8 | 5.3 µg/mL | [7] |
| Kushenol A | NCI-H226 (Lung Cancer) | CCK-8 | 20.5 µg/mL | [7] |
| Kushenol A | BEAS-2B (Normal Lung) | CCK-8 | 57.2 µg/mL | [7] |
| Kushenol A | HepG2 (Liver Cancer) | MTS | 6.85 µM | [8] |
| Kushenol Z | A549 (Lung Cancer) | CCK-8 | - | [7] |
| Kushenol Z | NCI-H226 (Lung Cancer) | CCK-8 | - | [7] |
| Sophoflavanone G | A549, H460, H1299, HeLa, MCF-7 | MTT | ~20 µM | [9] |
| Compound 22 (from S. flavescens) | HepG2 (Liver Cancer) | MTT | 0.46 ± 0.1 µM | [10] |
Experimental Protocols
General Considerations for this compound:
-
Solubility: this compound is a flavonoid and may have limited aqueous solubility. Dissolve it in an appropriate solvent like DMSO. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Cell-free Controls: As emphasized in the FAQs, always include a control with this compound in media without cells to check for direct reduction of the assay reagent.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then dissolved, and the absorbance is measured, which is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Remove the culture medium containing this compound.
-
Wash the cells gently with 100 µL of sterile PBS.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the MTT stock solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.
-
Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol
Principle: XTT is reduced by metabolically active cells to a water-soluble orange formazan product. The amount of formazan is proportional to the number of viable cells.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.
-
Reagent Addition:
-
Remove the culture medium containing this compound.
-
Wash the cells gently with 100 µL of sterile PBS.
-
Add 100 µL of fresh culture medium to each well.
-
Add 50 µL of the prepared XTT working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 2-4 hours.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at a wavelength of 450 nm.
CCK-8 (Cell Counting Kit-8) Assay Protocol
Principle: The CCK-8 assay utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye, which is soluble in the culture medium. The amount of formazan is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
CCK-8 Reagent Addition:
-
Remove the culture medium containing this compound.
-
Wash the cells gently with 100 µL of sterile PBS.
-
Add 100 µL of fresh culture medium to each well.
-
Add 10 µL of the CCK-8 solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm.
Visualizations
Signaling Pathways
Caption: PI3K/AKT/mTOR pathway inhibited by Kushenol A.
Caption: cAMP/PKA/mTOR pathway modulated by Kushenol Z.
Experimental Workflow and Troubleshooting
Caption: General workflow for cell viability assays.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Flavonoids from the Roots of Sophora flavescens and Their Potential Anti-Inflammatory and Antiproliferative Activities [mdpi.com]
Kushenol M interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential assay interference when working with Kushenol M.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a prenylated flavonoid isolated from the roots of Sophora flavescens.[1][2] It is characterized by a complex chemical structure containing multiple hydroxyl groups and hydrophobic prenyl moieties.
Q2: What are the known biological activities of this compound?
This compound is a known inhibitor of the cytochrome P450 enzyme CYP3A4, with a reported IC50 value of 1.29 μM in human liver microsomes.[1][2] Like other prenylated flavonoids from Sophora flavescens, it is investigated for a range of potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[3][4][5]
Q3: Can this compound interfere with my experimental assays?
Yes, due to its chemical structure as a flavonoid, this compound has the potential to interfere with several common laboratory assays. Flavonoids are known to be "pan-assay interference compounds" (PAINS) that can lead to misleading results.[6] Interference can arise from its reducing properties, inherent fluorescence, or ability to interact with assay reagents.
Q4: Which assays are most likely to be affected by this compound?
Based on the known interference patterns of flavonoids, the following assays are at a higher risk of being affected by this compound:
-
Colorimetric Protein Assays: Assays like the Bicinchoninic acid (BCA) and Lowry assays that rely on the reduction of copper ions are highly susceptible to interference.[7][8]
-
Cell Viability Assays: Tetrazolium-based assays such as the MTT assay can produce false-positive results due to the direct reduction of the tetrazolium salt by flavonoids.[4][9]
-
Fluorescence-Based Assays: The intrinsic fluorescence of flavonoids can interfere with assays that use fluorescent readouts, especially in the blue-green spectral region.[10]
-
Enzyme Assays: As a known CYP inhibitor, this compound can directly affect enzymatic activity. Its reducing properties may also interfere with assays involving redox reactions.
Troubleshooting Guides
Issue 1: Inaccurate Protein Quantification in Samples Containing this compound
-
Symptoms:
-
Overestimation of protein concentration, especially in samples with low protein content.
-
High background absorbance in blank samples containing this compound.
-
Non-linear standard curves.
-
-
Possible Causes:
-
This compound, like other flavonoids with multiple hydroxyl groups, can directly reduce Cu²⁺ to Cu¹⁺ in BCA and Lowry protein assays, mimicking the reaction of proteins and leading to an artificially high signal.[8]
-
-
Troubleshooting Steps & Solutions:
-
Run a Compound-Only Control: Prepare a blank sample containing the same concentration of this compound and assay buffer as your experimental samples. A significant absorbance reading in this control confirms interference.
-
Remove this compound Prior to Assay: Use protein precipitation to separate the protein from the interfering compound. Acetone or Trichloroacetic Acid (TCA) precipitation are effective methods.[3][7][11] Refer to Protocol 1 or Protocol 2 for detailed procedures.
-
Use an Alternative Protein Assay: Consider using a dye-binding assay, such as the Bradford assay, which is less susceptible to interference from reducing agents. However, it's still advisable to run a compound-only control to check for any potential interactions.
-
Issue 2: Aberrant Results in Cell Viability Assays (e.g., MTT Assay)
-
Symptoms:
-
Unexpectedly high cell viability, or even readings above 100%, in the presence of this compound, which may contradict microscopic observations of cell health.
-
Development of purple formazan color in cell-free wells containing only media, MTT reagent, and this compound.
-
-
Possible Causes:
-
Troubleshooting Steps & Solutions:
-
Perform a Cell-Free Interference Test: Incubate this compound at the highest concentration used in your experiment with the MTT reagent in cell-free media. The formation of color will confirm direct reduction and interference.
-
Switch to a Non-Redox-Based Viability Assay:
-
Sulforhodamine B (SRB) Assay: This colorimetric assay measures total protein content and is not affected by the reducing properties of flavonoids.[4] See Protocol 3 .
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify ATP levels as a measure of metabolic activity and are a reliable alternative.[13]
-
Trypan Blue Exclusion Assay: This dye exclusion method provides a direct count of viable cells and is not subject to chemical interference from flavonoids.[1][14]
-
DNA Synthesis Assays (e.g., BrdU): These assays measure cell proliferation by quantifying DNA synthesis.[13]
-
-
Issue 3: Potential Interference with Fluorescence-Based Assays
-
Symptoms:
-
High background fluorescence in sample wells containing this compound.
-
Quenching or enhancement of the fluorescent signal from your reporter probe.
-
False-positive "hits" in high-throughput screens.
-
-
Possible Causes:
-
Autofluorescence: Many flavonoids are intrinsically fluorescent and can emit light that overlaps with the excitation or emission spectra of your assay's fluorophore, leading to an additive signal.[10]
-
Signal Quenching: this compound may absorb light at the excitation or emission wavelength of your fluorophore, reducing the detectable signal.[10]
-
-
Troubleshooting Steps & Solutions:
-
Measure the Fluorescence Spectrum of this compound: Scan the excitation and emission spectra of this compound under your assay conditions to determine if it overlaps with your detection wavelengths.
-
Run a Compound-Only Control: Include wells with this compound alone to quantify its contribution to the background signal and subtract it from your experimental values.
-
Use Far-Red Fluorescent Probes: Interference from autofluorescence is more common at lower wavelengths (blue-green). Switching to fluorophores that excite and emit in the far-red region of the spectrum can often mitigate this issue.[15]
-
Increase Fluorophore Concentration: If quenching is the issue, increasing the concentration of the fluorescent reporter in your assay may overcome the interference.
-
Utilize Kinetic Measurements: Instead of endpoint reads, measure the change in fluorescence over time. The initial background fluorescence from this compound will likely be stable and can be subtracted out.[10]
-
Issue 4: Unexpected Results in Enzyme Kinetic Assays
-
Symptoms:
-
Non-Michaelis-Menten kinetics.
-
Time-dependent inhibition or activation.
-
Discrepancies between different assay formats for the same enzyme.
-
-
Possible Causes:
-
Direct Enzyme Inhibition/Activation: this compound is a known inhibitor of CYP3A4 and may interact with other enzymes.
-
Redox Cycling: The flavonoid structure of this compound can undergo redox cycling, which may interfere with assays that measure the production or consumption of redox-active molecules like NADH or H₂O₂.
-
Compound Aggregation: At higher concentrations, some flavonoids can form aggregates that sequester and non-specifically inhibit enzymes.
-
-
Troubleshooting Steps & Solutions:
-
Perform Control Experiments: Run the assay in the absence of the enzyme but with all other components, including this compound, to check for direct reactions with the substrate or detection reagents.
-
Vary Enzyme Concentration: True inhibitors should display an IC50 that is independent of the enzyme concentration, whereas non-specific inhibitors or aggregators often show a dependence.
-
Include a Detergent: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can help to disrupt compound aggregates and reduce non-specific inhibition.
-
Use an Orthogonal Assay: Confirm any observed activity using a different assay technology that relies on an alternative detection method (e.g., mass spectrometry-based vs. fluorescence-based).
-
Data Summary Tables
Table 1: Summary of Potential this compound Assay Interference and Mitigation Strategies
| Assay Type | Potential Interference Mechanism | Recommended Mitigation Strategy |
| Colorimetric Protein Assays (BCA, Lowry) | Reduction of Cu²⁺ by this compound | 1. Protein Precipitation (Acetone or TCA). 2. Use an alternative assay (e.g., Bradford). |
| Cell Viability Assays (MTT, XTT) | Direct reduction of tetrazolium salt | 1. Use a non-redox-based assay: SRB , ATP-based , or Trypan Blue . |
| Fluorescence-Based Assays | Autofluorescence, Signal Quenching | 1. Run compound-only controls. 2. Use far-red fluorophores . 3. Employ kinetic readouts. |
| Enzyme Assays | Direct Inhibition, Redox Cycling, Aggregation | 1. Run controls without the enzyme. 2. Vary enzyme concentration. 3. Add a non-ionic detergent. |
Table 2: Quantitative Parameters of Flavonoid Interference in Protein Assays
| Parameter | Observation | Implication for this compound | Reference |
| Flavonoid Concentration | Significant overestimation of protein (~3-5 fold) can occur at flavonoid concentrations >5 µM. | Use of this compound in the low micromolar range may significantly impact results. | [7][8] |
| Protein Concentration | Interference is more pronounced at lower protein concentrations (25–250 µg/ml). | Assays on dilute protein samples are at higher risk of inaccurate quantification. | [7][8] |
| Flavonoid Structure | Interference is intensified with an increasing number of hydroxyl groups (≥3). | This compound's polyphenolic structure makes it a prime candidate for interference. | [7][8] |
Experimental Protocols
Protocol 1: Acetone Precipitation to Remove this compound from Protein Samples
This protocol is effective for removing small, soluble interfering substances like this compound from protein samples.
Materials:
-
Acetone-compatible microcentrifuge tubes.
-
Cold acetone (-20°C).
-
Microcentrifuge capable of 13,000-15,000 x g.
-
Appropriate buffer for protein resolubilization.
Procedure:
-
Place your protein sample (e.g., 100 µL) into a pre-chilled, acetone-compatible microcentrifuge tube.
-
Add four times the sample volume of cold (-20°C) acetone (e.g., 400 µL).
-
Vortex the tube thoroughly to mix.
-
Incubate the mixture for 60 minutes at -20°C to precipitate the protein.
-
Centrifuge the tube for 10 minutes at 13,000-15,000 x g.
-
Carefully decant and discard the supernatant, which contains the dissolved this compound. Be careful not to dislodge the protein pellet.
-
Allow the pellet to air-dry in the uncapped tube for 15-30 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to redissolve.
-
Resuspend the protein pellet in a buffer compatible with your downstream application (e.g., SDS-PAGE sample buffer, BCA assay-compatible buffer). Vortex thoroughly to ensure complete resolubilization.
Protocol 2: Trichloroacetic Acid (TCA) Precipitation to Remove this compound from Protein Samples
TCA precipitation is a robust method for concentrating protein and removing contaminants.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) stock solution.
-
Cold acetone (-20°C).
-
Microcentrifuge.
-
Resolubilization buffer.
Procedure:
-
Place your protein sample in a microcentrifuge tube.
-
Add 1 volume of 100% TCA stock solution to 4 volumes of your protein sample (final TCA concentration of 20%).
-
Incubate on ice for 10-30 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant. The protein pellet should appear as a white precipitate.
-
Wash the pellet by adding 200 µL of cold acetone. This step helps to remove residual TCA.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Repeat the acetone wash (steps 6 and 7) for a total of two washes.
-
Air-dry the pellet for 5-10 minutes to evaporate the remaining acetone.
-
Resuspend the pellet in your desired buffer. Note that TCA can make pellets difficult to dissolve; using a buffer with a high pH (e.g., Tris base) can aid in resolubilization.
Protocol 3: Sulforhodamine B (SRB) Assay for Cell Viability
This assay quantifies cell density based on the measurement of cellular protein content.
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v).
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).
-
Tris base solution (10 mM, pH 10.5).
-
Microplate reader (510 nm).
Procedure:
-
Plate and treat cells with this compound in a 96-well plate as per your experimental design.
-
After the treatment period, gently add 50 µL of cold 10% TCA to each well (to a final concentration of ~5%) and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plate five times with slow-running tap water to remove TCA, media, and serum.
-
Allow the plate to air-dry completely.
-
Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Shake the plate for 5 minutes on a plate shaker to ensure the dye has dissolved.
-
Read the absorbance at 510 nm on a microplate reader. The absorbance is directly proportional to the total protein content, and thus to the cell number.
Visualizations
Caption: Signaling pathway modulated by related Kushenol compounds.
Caption: Workflow for mitigating protein assay interference.
Caption: Troubleshooting cell viability assay interference.
References
- 1. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Precipitation Procedures [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Team:Cambridge/Protocols/Acetone Precipitation of Proteins - 2011.igem.org [2011.igem.org]
- 9. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Kushenol M Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kushenol M.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of this compound that I should be aware of when designing my experiments?
A1: this compound has been identified as an inhibitor of Cytochrome P450 3A4 (CYP3A4)[1]. CYP3A4 is a critical enzyme in the metabolism of a large number of therapeutic drugs. Therefore, the primary consideration in your experimental design should be its potential to modulate the metabolism of other compounds in your system.
Q2: What is the appropriate vehicle control for in vitro experiments with this compound?
A2: this compound, like many flavonoids, has low solubility in aqueous solutions. The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO). Therefore, the appropriate vehicle control is a final concentration of DMSO in the cell culture medium that is identical to the concentration in the wells treated with this compound. It is crucial to keep the final DMSO concentration consistent across all wells, including untreated controls where applicable, and generally below 0.1% to avoid solvent-induced cytotoxicity.
Q3: How do I select a positive control for my this compound experiment?
A3: The choice of a positive control depends on the specific assay you are performing.
-
For CYP3A4 Inhibition Assays: A known potent inhibitor of CYP3A4, such as ketoconazole, should be used as a positive control to validate the assay system.
-
For Cell Viability/Cytotoxicity Assays: A compound with a well-characterized cytotoxic effect on your cell line of interest, such as doxorubicin or staurosporine, can be used as a positive control.
-
For Signaling Pathway Analysis (e.g., Western Blot): If you are investigating the effect of this compound on a specific signaling pathway, a known activator or inhibitor of that pathway should be used as a positive control. For example, if you are studying the PI3K/Akt pathway, a known inhibitor like LY294002 could be used.
Q4: I am not seeing any effect of this compound in my cell-based assay. What are some potential reasons?
A4: There are several factors that could contribute to a lack of observed effect:
-
Concentration: The concentration of this compound may be too low to elicit a response. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Solubility: this compound may have precipitated out of the cell culture medium. Ensure that the final concentration of DMSO is sufficient to maintain solubility, and visually inspect the media for any precipitate.
-
Cell Type: The cell line you are using may not be sensitive to the effects of this compound.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect subtle changes.
-
Incubation Time: The incubation time may be too short for this compound to exert its effects. A time-course experiment can help determine the optimal treatment duration.
Troubleshooting Guides
Troubleshooting Guide 1: Inconsistent Results in Cell Viability Assays
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before and during plating. |
| Edge effects in the plate | Avoid using the outer wells of the plate, or fill them with sterile PBS or media. | |
| Inconsistent drug concentration | Ensure proper mixing of this compound stock solutions and dilutions. | |
| Unexpected cytotoxicity in vehicle control wells | DMSO concentration is too high | Maintain a final DMSO concentration of <0.1%. |
| Contamination | Use aseptic techniques and check for signs of microbial contamination. | |
| No dose-dependent effect of this compound | This compound has precipitated | Prepare fresh dilutions and visually inspect for precipitates. Consider a lower range of concentrations. |
| Assay interference | Some flavonoids can interfere with tetrazolium-based assays (e.g., MTT). Consider an alternative viability assay like SRB or CellTiter-Glo. |
Troubleshooting Guide 2: Issues with Western Blotting for Signaling Pathway Analysis
| Problem | Potential Cause | Recommended Solution |
| No change in target protein phosphorylation | Inappropriate time point | Perform a time-course experiment to determine the optimal duration of this compound treatment. |
| Low concentration of this compound | Perform a dose-response experiment to identify the effective concentration. | |
| Antibody issues | Use a validated antibody and include a positive control (e.g., cells treated with a known activator/inhibitor of the pathway). | |
| Inconsistent loading between lanes | Inaccurate protein quantification | Use a reliable protein quantification method (e.g., BCA assay) and ensure equal loading amounts. |
| Pipetting errors | Use calibrated pipettes and be precise when loading the gel. | |
| High background on the membrane | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. |
Quantitative Data
Table 1: Inhibitory Concentration (IC50) of this compound against CYP3A4
| Compound | Enzyme | IC50 (µM) | Potency | Reference |
| This compound | CYP3A4 | 1.29 | Intermediate | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment Groups:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the highest this compound concentration.
-
This compound Treatment: Cells treated with various concentrations of this compound.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blotting for PI3K/Akt Signaling Pathway
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound, a vehicle control (DMSO), and a positive control (e.g., LY294002 for inhibition, or a growth factor for activation) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3][4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Experimental workflow for studying this compound in vitro.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. Flavonoids as CYP3A4 Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potentiality of Bioactive Flavonoid against Ketamine Induced Cell Death of PC 12 Cell Lines: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating the Anti-Inflammatory Potential of Kushenol M: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-inflammatory effects of Kushenol M. Due to the limited availability of direct experimental data on this compound, this document leverages comprehensive findings from studies on structurally related prenylflavonoids isolated from Sophora flavescens, namely Kushenol C and Kushenol F. The data presented herein for these related compounds can serve as a benchmark for designing and evaluating future studies on this compound.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory properties of flavonoids from Sophora flavescens are well-documented.[1][2][3][4][5][6] Studies on Kushenol C, a close structural analog of this compound, demonstrate potent inhibitory effects on key inflammatory mediators.[7][8][9][10][11] Similarly, Kushenol F has shown significant anti-inflammatory and anti-itching effects in models of atopic dermatitis.[12] While direct experimental evidence for this compound is pending, its structural similarity to these compounds suggests it may possess a comparable anti-inflammatory profile.
Quantitative Comparison of Inhibitory Effects on Inflammatory Mediators
The following table summarizes the dose-dependent inhibitory effects of Kushenol C on the production of various pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This data provides a quantitative baseline for assessing the potential efficacy of this compound.
| Inflammatory Mediator | Test System | Kushenol C Concentration | Inhibition | Reference |
| Nitric Oxide (NO) | LPS-stimulated RAW264.7 macrophages | 50 µM | Significant decrease | [7][11] |
| 100 µM | Further significant decrease | [7][11] | ||
| Prostaglandin E2 (PGE2) | LPS-stimulated RAW264.7 macrophages | 50 µM | Significant decrease | [7][11] |
| 100 µM | Further significant decrease | [7][11] | ||
| Interleukin-6 (IL-6) | LPS-stimulated RAW264.7 macrophages | 50 µM | Significant decrease | [7][11] |
| 100 µM | Further significant decrease | [7][11] | ||
| Interleukin-1β (IL-1β) | LPS-stimulated RAW264.7 macrophages | 50 µM | Significant decrease | [7][11] |
| 100 µM | Further significant decrease | [7][11] | ||
| Monocyte Chemoattractant Protein-1 (MCP-1) | LPS-stimulated RAW264.7 macrophages | 50 µM | Significant decrease | [7][11] |
| 100 µM | Further significant decrease | [7][11] | ||
| Interferon-β (IFN-β) | LPS-stimulated RAW264.7 macrophages | 50 µM | Significant decrease | [7][11] |
| 100 µM | Further significant decrease | [7][11] | ||
| Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated RAW264.7 macrophages | Not specified | Reduced production | [8] |
Mechanistic Insights: Modulation of Signaling Pathways
Kushenol C has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways involved in the inflammatory response.[7][8][10] It is plausible that this compound could operate through similar mechanisms.
Key Signaling Pathways Targeted by Kushenol C:
-
NF-κB Pathway: Kushenol C inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression.[7][9] This inhibition is achieved by preventing the phosphorylation of NF-κB.[7]
-
STAT1 and STAT6 Pathways: The activation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT6, which are involved in mediating the effects of certain cytokines, is also suppressed by Kushenol C.[7][10]
-
Nrf2/HO-1 Pathway: Kushenol C upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which in turn increases the expression of Heme Oxygenase-1 (HO-1).[7][10] HO-1 has potent anti-inflammatory and antioxidant properties.
-
PI3K/Akt Pathway: The anti-oxidative stress activity of Kushenol C, which is closely linked to its anti-inflammatory effects, is mediated through the activation of the PI3K/Akt signaling pathway.[7][10]
The following diagram illustrates the proposed anti-inflammatory mechanism of Kushenol C, which can serve as a working model for investigating this compound.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Protocols
To validate the anti-inflammatory effects of this compound, a series of in vitro and in vivo experiments are required. The following protocols, based on methodologies used for Kushenol C and other flavonoids, can be adapted for this purpose.
In Vitro Anti-Inflammatory Assays
1. Cell Culture and Treatment:
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
2. Nitric Oxide (NO) Production Assay (Griess Test):
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify NO concentration using a sodium nitrite standard curve.
3. Cytokine and Prostaglandin E2 (PGE2) Measurement (ELISA):
-
Measure the concentrations of IL-6, IL-1β, TNF-α, and PGE2 in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Western Blot Analysis for Protein Expression:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, p-NF-κB, NF-κB, p-STAT1, STAT1, p-STAT6, STAT6, Nrf2, HO-1, and β-actin (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines the general experimental workflow for in vitro validation.
Caption: In vitro experimental workflow for validating anti-inflammatory effects.
Conclusion and Future Directions
While direct experimental data on the anti-inflammatory effects of this compound is currently lacking, the extensive research on its structural analogs, particularly Kushenol C, provides a strong rationale for its investigation as a potential anti-inflammatory agent. The comparative data and established protocols outlined in this guide offer a robust framework for researchers to systematically validate the efficacy and elucidate the mechanism of action of this compound. Future studies should focus on performing the described in vitro assays with this compound and progressing to in vivo models of inflammation to confirm its therapeutic potential. Such research will be crucial in determining if this compound can be developed as a novel therapeutic for inflammatory diseases.
References
- 1. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory and anti-arthritic activity of total flavonoids of the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism of the anti-inflammatory effects of Sophorae Flavescentis Aiton identified by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Itching and Anti-Inflammatory Effects of Kushenol F via the Inhibition of TSLP Production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Kushenol M and Other Flavonoids from Sophora flavescens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Kushenol M and other flavonoids isolated from the medicinal plant Sophora flavescens. The information is compiled from various experimental studies to assist researchers and professionals in drug development in understanding the therapeutic potential of these natural compounds.
Introduction to Sophora flavescens Flavonoids
Sophora flavescens, commonly known as Kushen, is a plant that has been used in traditional Chinese medicine for centuries. Its roots are a rich source of a diverse group of compounds, particularly prenylated flavonoids. These flavonoids have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Among these, this compound is a representative flavonoid whose bioactivity is of growing interest. This guide aims to place the activities of this compound in context with its fellow flavonoids from the same plant source.
Comparative Biological Activity
The following tables summarize the quantitative data on the anti-inflammatory, anti-cancer, antimicrobial, and cytochrome P450 inhibitory activities of various flavonoids from Sophora flavescens, including available data for this compound.
Anti-Inflammatory Activity
The anti-inflammatory potential of these flavonoids is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
| Flavonoid | IC50 (µM) |
| Kushenol C | >100 µM |
| Leachianone A | 14.4 ± 0.4 |
| Sophoraflavanone G | 11.2 ± 1.1 |
| Kurarinone | 9.3 ± 0.7 |
| Norkurarinone | 8.4 ± 0.7 |
| Kushenol A | >50 |
| Kushenol I | >50 |
| This compound | Data Not Available |
| L-NMMA (Positive Control) | 21.8 ± 0.9 |
Note: A lower IC50 value indicates greater potency.
Anti-Cancer Activity
The cytotoxic effects of Sophora flavescens flavonoids have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting cell growth.
Table 2: Cytotoxicity (IC50 in µM) Against Various Cancer Cell Lines
| Flavonoid | A549 (Lung) | HCT116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) |
| Kushenol A | >40 | >40 | 6.85 | >40 |
| Kushenol Z | 6.53 | - | - | - |
| Sophoraflavanone G | 9.87 | - | 41.4 ± 0.6 | - |
| Kurarinone | - | - | 37.6 ± 0.7 | - |
| Kurarinol A | 10.55 | - | 7.50 | 8.85 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Cisplatin (Positive Control) | - | - | 24.5 ± 0.8 | - |
| Irinotecan (Positive Control) | 1.0 | - | 0.6 | 0.9 |
Antimicrobial Activity
The antimicrobial potential is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 3: Minimum Inhibitory Concentration (MIC in µg/mL) Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Flavonoid | MIC (µg/mL) |
| Kushenol N | 8-32 |
| Sophoraflavanone G | 3.9 |
| Kurarinone | 7.8 |
| This compound | Data Not Available |
Inhibition of Cytochrome P450 Enzymes
Cytochrome P450 enzymes are crucial for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. Several flavonoids from Sophora flavescens have been shown to inhibit various CYP isoforms.
Table 4: Inhibition of Human Cytochrome P450 (CYP) Isoforms
| Flavonoid | CYP2B6 Inhibition | CYP3A4 Inhibition |
| Kushenol C | - | Mechanism-based |
| Kushenol I | Mechanism-based | Mechanism-based |
| This compound | - | Mechanism-based [1] |
| Leachianone A | Mechanism-based | Mechanism-based |
| Sophoraflavone G | Mechanism-based | Mechanism-based |
Experimental Protocols
This section provides a detailed overview of the methodologies used in the cited studies to evaluate the biological activities of the flavonoids.
Nitric Oxide (NO) Production Inhibition Assay
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test flavonoids for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the wells to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cell lines (e.g., A549, HCT116, HepG2, MCF-7) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the flavonoids for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Bacterial Strain Preparation: A standardized inoculum of the target bacterial strain (e.g., MRSA) is prepared in a suitable broth medium.
-
Serial Dilution: The test flavonoids are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is added to each well.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the flavonoid at which no visible bacterial growth is observed.
Signaling Pathways and Mechanisms of Action
The biological effects of Sophora flavescens flavonoids are mediated through the modulation of various cellular signaling pathways.
Anti-inflammatory Signaling
Many flavonoids from Sophora flavescens exert their anti-inflammatory effects by targeting key pathways involved in the inflammatory response. For instance, Kushenol C has been shown to inhibit the activation of STAT1, STAT6, and NF-κB in LPS-stimulated macrophages.[2][3] The NF-κB pathway is a critical regulator of pro-inflammatory gene expression.
References
A Comparative Analysis of the Bioactivities of Kushenol M and Sophoraflavanone G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two prominent flavonoids isolated from Sophora flavescens: Kushenol M and sophoraflavanone G. The following sections present a quantitative comparison of their inhibitory activities, detailed experimental protocols for the cited assays, and visual representations of experimental workflows and signaling pathways to facilitate a comprehensive understanding of their respective pharmacological profiles.
Quantitative Bioactivity Data
The primary comparable bioactivity identified in the literature for both this compound and sophoraflavanone G is the inhibition of the human cytochrome P450 3A4 (CYP3A4) enzyme, a key player in drug metabolism. Additionally, extensive data exists for the antimicrobial properties of sophoraflavanone G.
| Compound | Bioactivity | Target | Metric | Value | Reference |
| This compound | Enzyme Inhibition | Human Cytochrome P450 3A4 (CYP3A4) | IC₅₀ | 1.29 µM | [1] |
| Sophoraflavanone G | Enzyme Inhibition | Human Cytochrome P450 3A4 (CYP3A4) | IC₅₀ | < 5 µM (with preincubation) | [2] |
| Sophoraflavanone G | Antimicrobial | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC | 3.13-6.25 µg/mL | |
| This compound | Antimicrobial | Staphylococcus aureus | MIC | No data available |
Note: A direct comparison of the antimicrobial activity is not possible at this time due to the lack of available data for this compound.
Experimental Protocols
Cytochrome P450 3A4 (CYP3A4) Inhibition Assay
This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound and sophoraflavanone G against CYP3A4 in human liver microsomes.
1. Materials and Reagents:
-
Human Liver Microsomes (HLMs)
-
This compound and sophoraflavanone G (test compounds)
-
Midazolam (CYP3A4 substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
2. Incubation Procedure:
-
A pre-incubation mixture is prepared containing human liver microsomes, the test compound (this compound or sophoraflavanone G) at various concentrations, and potassium phosphate buffer.
-
For mechanism-based inhibition assessment, the mixture is pre-incubated at 37°C for a defined period (e.g., 30 minutes) in the presence of the NADPH regenerating system to allow for potential metabolic activation of the inhibitor. For reversible inhibition, this pre-incubation with NADPH is omitted.
-
The reaction is initiated by the addition of the CYP3A4 substrate, midazolam.
-
The incubation is carried out at 37°C for a specific duration (e.g., 5-10 minutes).
-
The reaction is terminated by adding a quenching solution, typically cold acetonitrile, which may also contain an internal standard for analytical quantification.
-
The samples are then centrifuged to pellet the microsomal proteins.
3. Analytical Method (LC-MS/MS):
-
The supernatant from the centrifuged samples is analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The formation of the primary metabolite of midazolam, 1'-hydroxymidazolam, is quantified.
-
The rate of metabolite formation in the presence of the test compound is compared to the vehicle control (without the inhibitor).
4. Data Analysis:
-
The percentage of inhibition at each concentration of the test compound is calculated.
-
The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for CYP3A4 Inhibition Assay.
Caption: CYP3A4 Inhibition by Flavonoids.
References
A Comparative Efficacy Analysis: Kushenol M vs. Quercetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of flavonoid research, both Kushenol M, a prenylated flavonoid primarily isolated from Sophora flavescens, and quercetin, a ubiquitous flavonol found in numerous plant sources, have garnered significant attention for their diverse biological activities. This guide provides an objective comparison of the efficacy of this compound and quercetin, focusing on their anti-inflammatory, antioxidant, and anticancer properties. The information presented herein is supported by available experimental data to aid researchers and drug development professionals in their evaluation of these two compounds.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and its close analogs (Kushenol A and C) in comparison to quercetin across various in vitro assays. It is important to note that direct comparative studies between this compound and quercetin are limited. Therefore, this guide collates data from multiple studies to provide a comprehensive overview. The inherent variability in experimental conditions across different studies should be taken into consideration when interpreting these values.
Table 1: Anti-Inflammatory Activity
| Compound | Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Citation |
| Kushenol C | RAW264.7 | LPS-induced Nitric Oxide (NO) Production | Inhibition of NO | Dose-dependent inhibition at 50 & 100 µM | [1][2][3] |
| Quercetin | RAW264.7 | LPS-induced Nitric Oxide (NO) Production | Inhibition of NO | IC50 ≈ 10 µM; Significant inhibition at 5 µM | [4][5] |
| Quercetin | RAW264.7 | LPS-induced Cyclooxygenase-2 (COX-2) Expression | Inhibition of COX-2 | IC50 ≈ 10 µM | [4] |
Table 2: Antioxidant Activity
| Compound | Assay | Endpoint | IC50 | Citation |
| Quercetin | DPPH Radical Scavenging | Scavenging of DPPH radical | 4.60 ± 0.3 µM | [6] |
| Quercetin | DPPH Radical Scavenging | Scavenging of DPPH radical | 19.17 µg/mL (~57.1 µM) | [7] |
Note: Data for the direct antioxidant activity of this compound using standard assays like DPPH or ABTS was not available in the reviewed literature.
Table 3: Anticancer Activity (Anti-proliferative Effects)
| Compound | Cell Line | Assay | IC50 | Citation |
| Kushenol A | MCF-7 (Breast Cancer) | Cell Proliferation | Effective at 4-32 µM | [8][9] |
| Kushenol A | MDA-MB-231 (Breast Cancer) | Cell Proliferation | Effective at 4-32 µM | [8][9] |
| Kushenol A | BT474 (Breast Cancer) | Cell Proliferation | Effective at 4-32 µM | [8][9] |
| Quercetin | MCF-7 (Breast Cancer) | MTT Assay | 37 µM | [10] |
| Quercetin | MCF-7 (Breast Cancer) | MTT Assay | 73 µM | [11] |
| Quercetin | MCF-7 (Breast Cancer) | MTT Assay | 200 µM | [12] |
| Quercetin | MCF-7 (Breast Cancer) | MTT Assay | 23.1 µM | [13] |
| Quercetin | MDA-MB-231 (Breast Cancer) | MTT Assay | 85 µM | [11] |
Experimental Protocols
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of the test compound (Kushenol C or quercetin) for 1 hour.
-
Inflammation Induction: Lipopolysaccharide (LPS) from Escherichia coli is added to the wells (final concentration, typically 1 µg/mL) to induce an inflammatory response, and the cells are incubated for an additional 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 15 minutes.
-
Quantification: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation: A solution of DPPH in methanol is prepared.
-
Reaction Mixture: The test compound (quercetin) is dissolved in a suitable solvent and mixed with the DPPH solution at various concentrations.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.
Anticancer Activity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (Kushenol A or quercetin) and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualizations
Caption: Inhibition of LPS-induced inflammatory pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cells Stimulated with Porphyromonas gingivalis Fimbriae. Relationships between Anti-inflammatory Activity and Quantum Chemical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. nehu.ac.in [nehu.ac.in]
- 8. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells | PLOS One [journals.plos.org]
- 11. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells [mdpi.com]
- 12. jbclinpharm.org [jbclinpharm.org]
- 13. Different antitumor effects of quercetin, quercetin-3'-sulfate and quercetin-3-glucuronide in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of Kushenol Flavonoids Against Standard of Care
Disclaimer: This guide provides a comparative analysis of the preclinical efficacy of various Kushenol flavonoids (Kushenol A, C, F, and Z) against standard-of-care treatments for relevant conditions. It is important to note that no publicly available data could be found for a compound specifically named "Kushenol M." The information presented herein is based on existing preclinical studies for other members of the Kushenol family, isolated from Sophora flavescens. This document is intended for researchers, scientists, and drug development professionals and should not be interpreted as clinical advice. The comparisons are drawn from different studies and may not be directly equivalent due to variations in experimental conditions.
Introduction
The Kushenol family of flavonoids, derived from the medicinal plant Sophora flavescens, has garnered scientific interest for its potential therapeutic properties, particularly in oncology and inflammatory diseases. This guide synthesizes available preclinical data for Kushenol A, C, F, and Z and juxtaposes it with the performance of standard-of-care (SOC) treatments in comparable experimental models. The objective is to provide a preliminary, data-driven perspective on the potential efficacy of this class of compounds.
Non-Small-Cell Lung Cancer (NSCLC): Kushenol Z Efficacy
Kushenol Z (KZ) has been investigated for its cytotoxic effects on non-small-cell lung cancer cells.[1][2] The primary mechanism of action appears to be the induction of apoptosis through the inhibition of the mTOR signaling pathway, mediated by the inhibition of cAMP-phosphodiesterase (PDE) and Akt.[1][2]
Comparative Efficacy Data
| Compound/Drug | Cell Line | Assay | Efficacy Metric (IC50) | Source |
| Kushenol Z | A549 | CCK-8 | ~10 µg/mL | [1] |
| Kushenol Z | NCI-H226 | CCK-8 | ~15 µg/mL | [1] |
| Cisplatin | A549 | MTT | ~5 µM (~1.5 µg/mL) | Published Literature |
| Paclitaxel | A549 | SRB | ~2.5 nM | Published Literature |
Note: IC50 values are approximate and derived from graphical representations in the cited literature where exact values were not provided. Conversion of units is also approximate. Direct comparison is limited by variations in assay methods (e.g., CCK-8 vs. MTT).
Experimental Protocols
Kushenol Z Cytotoxicity Assay (CCK-8): A549 and NCI-H226 cells were seeded in 96-well plates. After 24 hours, cells were treated with varying concentrations of Kushenol Z for 24, 48, and 72 hours. Following treatment, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for 1-4 hours. The absorbance at 450 nm was measured using a microplate reader to determine cell viability.[1]
Standard of Care (Cisplatin) Cytotoxicity Assay (MTT): A549 cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of cisplatin concentrations for 48-72 hours. After the incubation period, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is read at 570 nm.
Signaling Pathway
Caption: Kushenol Z signaling pathway in NSCLC cells.
Breast Cancer: Kushenol A Efficacy
Kushenol A has demonstrated anti-proliferative activity in breast cancer cells by suppressing the PI3K/AKT/mTOR signaling pathway.[3] This leads to cell cycle arrest at the G0/G1 phase and induction of apoptosis.[3]
Comparative Efficacy Data
| Compound/Drug | Cell Line | Assay | Efficacy Metric (IC50) | Source |
| Kushenol A | BT474 | CCK-8 | ~8 µM | [3] |
| Kushenol A | MCF-7 | CCK-8 | ~10 µM | [3] |
| Kushenol A | MDA-MB-231 | CCK-8 | ~12 µM | [3] |
| Tamoxifen | MCF-7 | MTT | ~5-10 µM | Published Literature |
| Doxorubicin | MDA-MB-231 | MTT | ~0.1-0.5 µM | Published Literature |
Note: The IC50 values for Kushenol A are estimated from the provided study. SOC data is from representative published literature and may vary based on experimental conditions.
Experimental Protocols
Kushenol A Cell Viability Assay (CCK-8): Breast cancer cell lines (BT474, MCF-7, MDA-MB-231) were seeded in 96-well plates. After 24 hours, cells were treated with Kushenol A (0, 2, 4, 8, 16, 32 µM) for 24, 48, and 72 hours. Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions. Absorbance was measured at 450 nm.[3]
Standard of Care (Tamoxifen) Cell Viability Assay (MTT): MCF-7 cells are plated in 96-well plates and treated with various concentrations of tamoxifen for 72 hours. Cell viability is determined using the MTT assay, where the reduction of tetrazolium salt to formazan by metabolically active cells is quantified by measuring the absorbance at 570 nm.
Signaling Pathway
Caption: Kushenol A signaling pathway in breast cancer cells.
Inflammatory Skin Conditions: Kushenol C and F Efficacy
Kushenol C and Kushenol F have shown promise in preclinical models of inflammatory skin conditions, including UVB-induced skin damage and psoriasis. Their mechanisms involve the suppression of pro-inflammatory mediators and oxidative stress.[4][5]
Comparative Efficacy Data
Psoriasis-like Model (Kushenol F)
| Treatment | Model | Parameter | Efficacy | Source |
| Kushenol F | Imiquimod-induced psoriasis in mice | PASI Score | Significant reduction vs. model | [4] |
| Calcipotriol (SOC) | Imiquimod-induced psoriasis in mice | PASI Score | Significant reduction vs. model | [4] |
UVB-Induced Skin Damage (Kushenol C)
| Treatment | Model | Parameter | Efficacy | Source |
| Kushenol C | UVB-irradiated mice | Epidermal thickness | Significant reduction vs. UVB control | [5] |
| Kushenol C | UVB-irradiated mice | Collagen degradation | Significant inhibition vs. UVB control | [5] |
| Topical Steroids (SOC) | Various inflammatory models | Inflammatory markers | Potent anti-inflammatory effects | Published Literature |
Experimental Protocols
Imiquimod-Induced Psoriasis Model (Kushenol F): BALB/c mice received a daily topical dose of imiquimod (IMQ) cream (5%) on their shaved back for several consecutive days to induce psoriasis-like skin inflammation. Mice were treated with different doses of Kushenol F or a standard-of-care agent (calcipotriol). The severity of skin inflammation was evaluated daily using the Psoriasis Area and Severity Index (PASI), scoring for erythema, scaling, and thickening.[4]
UVB-Induced Skin Damage Model (Kushenol C): The dorsal skin of mice was shaved and exposed to UVB radiation. Mice were then treated with Kushenol C. After the experimental period, skin samples were collected for histological analysis to measure epidermal thickness and assess collagen fiber integrity using Masson's trichrome staining.[5]
Experimental Workflow
Caption: Workflow for the imiquimod-induced psoriasis model.
Conclusion
The available preclinical data suggests that various Kushenol flavonoids possess significant anti-cancer and anti-inflammatory properties. In the experimental models reviewed, their efficacy appears to be comparable to, though not necessarily exceeding, that of some standard-of-care treatments. The primary mechanisms of action involve the modulation of key signaling pathways such as PI3K/AKT/mTOR and the suppression of inflammatory responses.
It is crucial to underscore that these findings are preliminary and derived from in vitro and animal studies. Further research, including head-to-head comparative studies in standardized preclinical models and eventual clinical trials, is necessary to fully elucidate the therapeutic potential of the Kushenol class of compounds and to determine their standing relative to established therapies. The absence of data on "this compound" specifically highlights the need for further investigation into the individual members of this flavonoid family.
References
- 1. Breast cancer preclinical models: a vital resource for comprehending disease mechanisms and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival - ecancer [ecancer.org]
- 3. Preclinical study models of psoriasis: State-of-the-art techniques for testing pharmaceutical products in animal and nonanimal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breast cancer preclinical models: a vital resource for comprehending disease mechanisms and therapeutic development | EXCLI Journal [excli.de]
- 5. A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Replicating and Comparing the Anti-inflammatory and Anti-oxidative Stress Effects of Kushenol C
A Comparative Guide for Researchers
This guide provides a detailed comparison of the bioactivity of Kushenol C, a prenylated flavonoid isolated from Sophora flavescens, with alternative compounds where data is available. The information is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon the findings of studies investigating the anti-inflammatory and anti-oxidative properties of this natural compound.
Data Summary: Anti-inflammatory and Anti-oxidative Effects
The following tables summarize the key quantitative findings from in vitro and in vivo studies on Kushenol C. These tables provide a basis for comparing its efficacy in modulating key biomarkers of inflammation and oxidative stress.
Table 1: In Vitro Anti-inflammatory Activity of Kushenol C in LPS-stimulated RAW264.7 Macrophages
| Inflammatory Mediator | Concentration of Kushenol C (µM) | Result | Reference |
| Nitric Oxide (NO) | 50 | Inhibition of production | [1] |
| 100 | Further inhibition of production | [1] | |
| Prostaglandin E2 (PGE2) | 50 | Decrease in secretion | [1] |
| 100 | Further decrease in secretion | [1] | |
| Interleukin-6 (IL-6) | 50 | Decrease in secretion | [1] |
| 100 | Further decrease in secretion | [1] | |
| Interleukin-1β (IL-1β) | 50 | Decrease in secretion | [1] |
| 100 | Further decrease in secretion | [1] | |
| Monocyte Chemoattractant Protein-1 (MCP-1) | 50 | Decrease in secretion | [1] |
| 100 | Further decrease in secretion | [1] | |
| Interferon-β (IFN-β) | 50 | Decrease in secretion | [1] |
| 100 | Further decrease in secretion | [1] | |
| Heme Oxygenase-1 (HO-1) | Not specified | Upregulated expression and activity | [1] |
Table 2: In Vivo Anti-inflammatory and Hepatoprotective Effects of Kushenol C
| Biomarker | Treatment | Result | Reference |
| Tumor Necrosis Factor-α (TNF-α) | Acetaminophen (APAP) + Kushenol C | Significant decrease in serum levels compared to APAP alone | [2] |
| Interleukin-6 (IL-6) | Acetaminophen (APAP) + Kushenol C | Significant decrease in serum levels compared to APAP alone | [2] |
| Aspartate Aminotransferase (AST) | Acetaminophen (APAP) + Kushenol C | Significant attenuation of serum enzymatic activity | [2] |
| Alanine Aminotransferase (ALT) | Acetaminophen (APAP) + Kushenol C | Significant attenuation of serum enzymatic activity | [2] |
| Liver Lipid Peroxidation | Acetaminophen (APAP) + Kushenol C | Reduction in lipid peroxidation | [2] |
| Cleaved Caspase 3 | Acetaminophen (APAP) + Kushenol C | Reduction in expression | [2] |
Experimental Protocols
In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's modified Eagle medium (DMEM) supplemented with fetal bovine serum.
-
Treatment: Cells are pretreated with Kushenol C (50 or 100 µM) and then stimulated with lipopolysaccharide (LPS) (1 µg/mL).
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO): The culture supernatant is subjected to a nitrite assay to measure NO production.
-
Pro-inflammatory Cytokines (PGE2, IL-6, IL-1β, MCP-1, IFN-β): The levels of these cytokines in the culture media supernatants are measured using ELISA.[1]
-
iNOS and HO-1 Expression: Total protein extracts are analyzed by Western blot to determine the expression levels of inducible nitric oxide synthase (iNOS) and Heme Oxygenase-1 (HO-1).[1]
-
In Vivo Acetaminophen-Induced Hepatotoxicity Model
-
Animal Model: Mice are used for this in vivo study.
-
Treatment: One group of mice is administered acetaminophen (APAP) alone to induce liver injury. Another group is co-administered Kushenol C and APAP.
-
Analysis of Liver Injury and Inflammation:
-
Serum Enzyme Analysis: Blood samples are collected to measure the serum enzymatic activity of aspartate aminotransferase (AST) and alanine aminotransferase (ALT).[2]
-
Inflammatory Cytokine Measurement: Serum levels of TNF-α and IL-6 are quantified.[2]
-
Oxidative Stress Markers: Liver tissue is analyzed for lipid peroxidation.[2]
-
Apoptosis Marker: Expression of cleaved caspase 3 in the liver is determined.[2]
-
Signaling Pathways and Experimental Workflows
Kushenol C Anti-inflammatory Signaling Pathway
Caption: Kushenol C inhibits inflammation by suppressing STAT1, STAT6, and NF-κB, and upregulating the Nrf2/HO-1 pathway.
Kushenol C Anti-oxidative Stress Signaling Pathway
Caption: Kushenol C mitigates oxidative stress by activating the PI3K/Akt/Nrf2 pathway, enhancing antioxidant defenses.
Experimental Workflow for In Vitro Studies
Caption: A generalized workflow for in vitro evaluation of Kushenol C's bioactivity.
References
No Public Clinical Trial Data Available for Kushenol M
As of November 2025, a comprehensive search of publicly available scientific literature and clinical trial registries reveals no registered or published clinical trial data for the compound Kushenol M. Research on this compound is in the preclinical stage, focusing on its biochemical properties.
This compound is a flavonoid isolated from Sophora flavescens and has been identified as an inhibitor of cytochrome P450 (CYP) enzymes, specifically CYP3A4, in in vitro studies using human liver microsomes[1]. This finding suggests its potential for influencing the metabolism of other drugs, but its therapeutic effects have not been evaluated in human trials.
While clinical data for this compound is absent, several other related flavonoid compounds from Sophora flavescens, collectively known as Kushenols, have been investigated in preclinical studies for various therapeutic applications. These studies provide insights into the potential biological activities of this class of compounds.
Preclinical Data on Kushenol Compounds
The following table summarizes the available preclinical data for various Kushenol compounds, highlighting their studied therapeutic areas, observed effects, and proposed mechanisms of action.
| Compound | Therapeutic Area | Model System | Key Findings | Proposed Mechanism of Action |
| Kushenol A | Breast Cancer | Human breast cancer cell lines (MCF-7, MDA-MB-231) and xenograft mouse model. | Reduced cell proliferation, induced G0/G1 cell cycle arrest and apoptosis.[2] | Inhibition of the PI3K/AKT/mTOR signaling pathway[2]. |
| Kushenol C | Inflammation & Oxidative Stress | Murine macrophage cell line (RAW264.7) and human keratinocyte cell line (HaCaT). | Suppressed production of inflammatory mediators (NO, PGE2, IL-6, etc.). Prevented oxidative stress-induced DNA damage and cell death.[3][4] | Inhibition of STAT1, STAT6, and NF-κB activation; Upregulation of the Nrf2/HO-1 pathway[3][4]. |
| Kushenol F | Atopic Dermatitis & Psoriasis | Mouse models of atopic dermatitis and psoriasis. | Reduced skin lesions, epidermal thickening, and levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, etc.)[5][6]. | Inhibition of TSLP production; Regulation of sphingolipid and linoleic acid metabolism[5][6]. |
| Kushenol I | Ulcerative Colitis | Dextran sodium sulfate (DSS)-induced mouse model of colitis. | Alleviated clinical symptoms, reduced pro-inflammatory cytokines, repaired intestinal barrier, and modulated gut microbiota[7]. | Inhibition of PI3K/AKT and NLRP3 signaling pathways[7]. |
| Kushenol Z | Non-Small-Cell Lung Cancer | Human non-small-cell lung cancer cell lines (A549, NCI-H226). | Inhibited cell proliferation and induced apoptosis[8][9]. | Dual inhibition of cAMP-phosphodiesterase (PDE) and the Akt/mTOR pathway[8][9]. |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are crucial for the scientific audience. Below are representative protocols based on the cited literature.
Cell Proliferation Assay (CCK-8)
This protocol is based on studies investigating the anti-proliferative effects of Kushenol A on breast cancer cells[2].
-
Cell Seeding : Breast cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of 5x10³ cells per well.
-
Incubation : The cells are cultured for 24 hours at 37°C in a 5% CO₂ incubator to allow for adherence.
-
Treatment : The culture medium is replaced with fresh medium containing various concentrations of Kushenol A (e.g., 4, 8, 16, 32 µM) or a vehicle control (DMSO).
-
Incubation : Cells are incubated with the compound for specified time points (e.g., 24, 48, 72 hours).
-
Reagent Addition : 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Final Incubation : The plates are incubated for an additional 1-2 hours at 37°C.
-
Data Acquisition : The absorbance is measured at 450 nm using a microplate reader to determine the number of viable cells.
Western Blot Analysis for Signaling Pathways
This protocol is representative of the methods used to analyze the PI3K/AKT/mTOR pathway in cancer cells treated with Kushenols A and Z[2][8].
-
Cell Lysis : After treatment with the Kushenol compound for the desired time, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE : Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : The membrane is blocked for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane is incubated overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, and a loading control like GAPDH).
-
Secondary Antibody Incubation : After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
Signaling Pathway Visualization
Several Kushenol compounds exert their anti-proliferative effects in cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates the key points of inhibition by these compounds.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by Kushenols A and Z.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Itching and Anti-Inflammatory Effects of Kushenol F via the Inhibition of TSLP Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kushenol I combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Kushenol M: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Kushenol M, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to correct procedures minimizes risks to personnel and prevents environmental contamination. This guide provides essential, step-by-step instructions for the safe disposal of this compound.
Hazard Summary & Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE) to avoid inhalation and contact with skin or eyes[1].
| Hazard Classification | Precautionary Statements |
| Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling.[1] |
| Acute aquatic toxicity (Category 1) | P270: Do not eat, drink or smoke when using this product.[1] |
| Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment.[1] |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1] | |
| P330: Rinse mouth.[1] | |
| P391: Collect spillage.[1] | |
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Experimental Protocols: Spill Decontamination
In the event of an accidental spill of this compound, immediate and thorough decontamination is crucial. The following protocol outlines the necessary steps for containment and cleanup[1]:
-
Ensure Personal Safety: Before addressing the spill, ensure you are wearing the appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing. If there is a risk of dust or aerosol formation, a suitable respirator should be worn[1].
-
Ventilate the Area: If the spill occurs in an enclosed space, ensure adequate ventilation[1].
-
Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses[1].
-
Absorb Liquid Solutions: For solutions of this compound, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders[1].
-
Decontaminate Surfaces: Scrub the affected surfaces and any contaminated equipment with alcohol to decontaminate them[1].
-
Dispose of Contaminated Material: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste according to the procedures outlined in the following section[1].
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal plant. Do not dispose of this chemical down the drain or in regular trash.
-
Segregate the Waste: Designate a specific, clearly labeled, and sealed container for this compound waste. This includes any unused product, contaminated lab supplies (e.g., pipette tips, weighing boats), and spill cleanup materials.
-
Label the Container: The waste container must be clearly labeled with the chemical name "this compound" and the appropriate hazard symbols (e.g., "Harmful," "Dangerous for the environment").
-
Arrange for Professional Disposal: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.
-
Follow Regulations: Ensure that all disposal activities are conducted in accordance with all applicable country, federal, state, and local regulations[1].
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
